tert-butyl N-(thian-2-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(thian-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-15-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNLOKNUKNZSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of tert-butyl N-(thian-2-ylmethyl)carbamate
[1]
Executive Summary
This compound (CAS: Theoretical/Niche Reference) is a specialized heterocyclic building block used in medicinal chemistry. It serves as a saturated, lipophilic bioisostere for cyclohexyl and piperidinyl derivatives. Its core features a tetrahydrothiopyran (thiane) ring, offering unique electronic properties due to the divalent sulfur atom, protected by a tert-butoxycarbonyl (Boc) group to facilitate controlled peptide coupling or scaffold functionalization.
Key Chemical Data:
-
IUPAC Name: tert-butyl (tetrahydro-2H-thiopyran-2-yl)methylcarbamate
-
Molecular Formula: C₁₁H₂₁NO₂S
-
Molecular Weight: 231.36 g/mol
-
Core Scaffold: Thiane (Tetrahydrothiopyran)[1]
-
Primary Utility: Introduction of sulfur-containing aliphatic rings into drug candidates to modulate metabolic stability and lipophilicity.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of three distinct functional domains:
-
The Thiane Ring: A six-membered saturated ring containing one sulfur atom.[2] Unlike its aromatic counterpart (thiophene), the thiane ring adopts a chair conformation similar to cyclohexane.
-
The Methylene Linker: A single carbon spacer (-CH₂-) connecting the ring to the nitrogen, providing rotational freedom.
-
The Boc Protecting Group: A carbamate moiety conferring stability against nucleophiles and bases, removable under acidic conditions.
Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | 29 Ų (Carbamate) + 25 Ų (Sulfide). Good membrane permeability. |
| H-Bond Donors | 1 | Amide NH. |
| H-Bond Acceptors | 3 | Carbonyl O, Alkoxy O, Sulfide S. |
| Rotatable Bonds | 4 | Allows for induced fit in protein binding pockets. |
| pKa (Conjugate Acid) | ~ -1 (Carbamate) | The nitrogen is non-basic due to the carbamate electron withdrawal. |
Conformational Dynamics
The thiane ring exists predominantly in a chair conformation . The C-S bond length (1.82 Å) is longer than C-C bonds (1.54 Å), causing a slight flattening of the ring compared to cyclohexane. The 2-substituted methylcarbamate group will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" involving the sulfur lone pairs can sometimes stabilize axial conformers depending on solvent polarity.
Synthetic Methodologies
As a specialized intermediate, this compound is typically synthesized from thiane-2-carboxylic acid or thiane-2-carbonitrile . Direct hydrogenation of the thiophene analog is generally avoided due to catalyst poisoning by sulfur.
Primary Synthesis Route (Reductive Amination/Protection)
This protocol ensures high fidelity of the thiane ring without oxidizing the sulfur.
Step 1: Formation of Thiane-2-carbonitrile From 1,5-dibromopentane and sodium sulfide (cyclization), followed by functionalization.
Step 2: Reduction to Primary Amine
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF.
-
Conditions: Anhydrous THF, 0°C to Reflux.
-
Note: Care must be taken to avoid reducing the C-S bonds (ring opening). LiAlH₄ is generally safe for saturated sulfides at moderate temperatures.
Step 3: Boc Protection
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or Dioxane/Water.
-
Yield: Typically >90%.
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow from raw materials to the final protected scaffold.
Caption: Step-wise synthesis from acyclic precursors to the Boc-protected thiane amine.
Reactivity & Handling Guide
Sulfur Oxidation Sensitivity
The most critical handling parameter is the susceptibility of the thiane sulfur to oxidation.
-
Sulfide (S): Desired state.
-
Sulfoxide (S=O): Formed by mild oxidants (e.g., air exposure over long periods, peroxides). Chiral center created at Sulfur.
-
Sulfone (O=S=O): Formed by strong oxidants (e.g., mCPBA).
Protocol: Store under inert atmosphere (Nitrogen/Argon) at -20°C. Avoid reagents like hydrogen peroxide or mCPBA unless the sulfone derivative is the target.
Deprotection Protocol (Boc Removal)
To release the free amine for coupling:
-
Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 ratio).
-
Scavengers: Add Triisopropylsilane (TIPS) or Dimethyl sulfide (1-2%) to the deprotection mix.
-
Reasoning: The tert-butyl cation generated during deprotection is an electrophile that can attack the sulfur atom (S-alkylation), leading to irreversible byproducts. Scavengers quench the cation.
-
Applications in Drug Discovery[3][10]
Bioisosterism
The thiane ring is a bioisostere for:
-
Cyclohexane: Similar sterics but lower lipophilicity (LogP) due to the sulfur atom.
-
Piperidine: Removes the basic nitrogen, altering the pKa profile and preventing protonation at physiological pH.
-
Tetrahydropyran (THP): Sulfur is larger and more polarizable than oxygen, potentially increasing Van der Waals interactions within a hydrophobic binding pocket.
Metabolic Implications
-
S-Oxidation: The sulfur atom acts as a "soft metabolic handle." CYP450 enzymes may oxidize the sulfur to a hydrophilic sulfoxide/sulfone, facilitating excretion. This can be used strategically to reduce the half-life of a drug or reduce toxicity.
Strategic Decision Pathway
Use the diagram below to determine when to employ this scaffold in a SAR (Structure-Activity Relationship) campaign.
Caption: Decision tree for implementing thiane bioisosteres in Lead Optimization.
References
-
PubChem Compound Summary. Thiane (Tetrahydrothiopyran). National Center for Biotechnology Information. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry and scavenger use).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for S-heterocycle bioisosterism).
-
Organic Chemistry Portal. Synthesis of Thianes. Available at: [Link]
Molecular weight and formula of tert-butyl N-(thian-2-ylmethyl)carbamate
[1][2][3]
Executive Summary
tert-Butyl N-(thian-2-ylmethyl)carbamate is a specialized heterocyclic building block used in medicinal chemistry.[1] It serves as a protected amine intermediate for introducing the thiane (tetrahydrothiopyran) ring system into bioactive molecules. This moiety acts as a bioisostere for cyclohexane and tetrahydropyran rings, offering unique lipophilicity and metabolic profiles due to the presence of the sulfur atom.[1]
This guide details the molecular metrics, structural analysis, synthetic pathways, and handling protocols for this compound, designed for researchers in drug discovery and organic synthesis.[1]
Chemical Identity & Core Metrics[2][3][4]
Nomenclature & Classification[2][4]
-
IUPAC Name: tert-butyl (tetrahydro-2H-thiopyran-2-yl)methylcarbamate[1]
-
Functional Class: Boc-protected primary amine / Saturated sulfur heterocycle[1]
Quantitative Data Table
| Metric | Value | Notes |
| Molecular Formula | C₁₁H₂₁NO₂S | Calculated based on saturated thiane ring.[1] |
| Molecular Weight | 231.36 g/mol | Monoisotopic Mass: 231.13 Da |
| CAS Number | Not widely indexed | Analogous to Thiophene var.[1] (CAS 401485-19-6) |
| Physical State | Solid or Viscous Oil | Typical of low-MW Boc-carbamates.[1] |
| Solubility | High (DCM, EtOAc, MeOH) | Lipophilic nature of Boc and Thiane. |
| pKa (Conjugate Acid) | ~17 (Carbamate NH) | Non-basic; stable to base. |
Structural Analysis & Connectivity
The molecule consists of a tetrahydrothiopyran (thiane) ring substituted at the C2 position with a methylene bridge connecting to a tert-butoxycarbonyl (Boc) protected amine .[1]
Structural Diagram (Graphviz)
[1]
Bioisosteric Significance
-
Vs. Cyclohexane: The thiane ring mimics the steric bulk of cyclohexane but introduces a dipole moment and potential for hydrogen bond acceptance (weak) at the sulfur atom.
-
Vs. Tetrahydropyran: Sulfur is larger and more lipophilic (LogP increase) than oxygen.[1] The C-S bond length (1.82 Å) is longer than C-O (1.43 Å), slightly expanding the ring conformation.
-
Metabolic Handle: The sulfur atom is a soft nucleophile, susceptible to metabolic oxidation to sulfoxides and sulfones, which can be exploited to alter clearance rates or reduce toxicity.[1]
Synthesis & Methodology
Since specific literature on the direct commercial synthesis of this exact intermediate is limited, the following protocol is derived from standard methodologies for Boc-protection of heterocyclic amines and thiane ring construction .
Pathway A: Boc-Protection of (Tetrahydro-2H-thiopyran-2-yl)methanamine
This is the most direct route if the amine precursor is available or synthesized via reduction of thiane-2-carbonitrile.[1]
Reagents
-
Substrate: (Tetrahydro-2H-thiopyran-2-yl)methanamine (CAS 666263-17-8 analog)[1]
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equiv of (tetrahydro-2H-thiopyran-2-yl)methanamine in anhydrous DCM (0.2 M concentration).
-
Basification: Add 1.5 equiv of TEA. Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add 1.1 equiv of Boc₂O dissolved in a minimal amount of DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).
-
Workup:
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Pathway B: Synthesis of the Precursor (Thiane Ring Formation)
If the amine is unavailable, it is typically synthesized via the reduction of tetrahydro-2H-thiopyran-2-carbonitrile .[1]
Handling, Stability & Safety
Stability Profile
-
Acid Sensitivity: High.[1] The Boc group is acid-labile.[1] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.
-
Oxidation Sensitivity: Moderate.[1] The thioether (sulfide) in the ring is susceptible to oxidation by peroxides or mCPBA. Store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.[1]
-
Thermal Stability: Generally stable up to ~100°C. Avoid excessive heat which may cause Boc thermal decomposition (isobutylene release).
Storage Protocol
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Nitrogen or Argon to prevent slow oxidation of the sulfur.[1]
-
Container: Tightly sealed glass vial; avoid prolonged exposure to air.
Safety Precautions (Standard for Boc-amines)
References
-
Boc Protection Methodology
-
Thiane Ring Synthesis & Properties
- Calculated Molecular Metrics: Molecular Weight and Formula derived via standard atomic weight summation (IUPAC 2025 Standard
Sources
Technical Guide: Thiane-2-Methylamine Derivatives in Medicinal Chemistry
Executive Summary
Thiane-2-methylamine (Tetrahydro-2H-thiopyran-2-ylmethanamine) represents a strategic bioisostere of the widely used 2-(aminomethyl)tetrahydropyran and 2-(aminomethyl)piperidine scaffolds. While less ubiquitous than its oxygen and nitrogen counterparts, the thiane moiety offers unique physicochemical properties—specifically regarding lipophilicity modulation, oxidative metabolic potential, and sigma-hole interactions—that allow medicinal chemists to fine-tune potency and pharmacokinetic (PK) profiles in lead optimization.
This guide details the synthetic accessibility, structural implications, and pharmacological utility of thiane-2-methylamine derivatives, providing a roadmap for their integration into drug discovery programs.
Structural & Physicochemical Profile
Bioisosteric Comparison
The substitution of the ring oxygen (tetrahydropyran) or nitrogen (piperidine) with sulfur (thiane) introduces profound changes in the local electronic environment and conformation.
| Feature | Tetrahydropyran (O) | Piperidine (NH) | Thiane (S) | Impact on Drug Design |
| Bond Length (C-X) | ~1.43 Å | ~1.47 Å | ~1.82 Å | Expands ring size; alters vector of the 2-aminomethyl substituent. |
| LogP (Lipophilicity) | Lower (Polar) | Moderate (Ionizable) | Higher (Lipophilic) | Increases permeability; useful for filling hydrophobic pockets. |
| H-Bonding | Acceptor only | Donor/Acceptor | Weak Acceptor | Reduces desolvation penalty; S can engage in "sigma-hole" interactions. |
| Metabolism | Stable | N-Oxidation/Dealkylation | S-Oxidation | Prone to CYP-mediated oxidation to sulfoxide/sulfone (metabolic soft spot). |
| Ring Puckering | Chair | Chair | Distorted Chair | C-S-C bond angle (~99°) is sharper than C-O-C (~111°), altering substituent axial/equatorial preferences. |
The "Chalcogen Effect"
The sulfur atom in the thiane ring is "softer" and more polarizable than oxygen. This allows thiane derivatives to engage in specific non-covalent interactions:
-
Sigma-Hole Bonding: The sulfur atom can accept electron density from backbone carbonyls in the target protein more effectively than oxygen in certain geometries.
-
Metabolic Switching: If a piperidine core is suffering from rapid N-dealkylation, replacing it with a thiane eliminates the basic center, potentially improving metabolic stability (unless S-oxidation is faster).
Synthetic Accessibility
Synthesis of thiane-2-methylamine derivatives typically proceeds via ring closure followed by functional group manipulation, or by direct functionalization of the pre-formed thiane ring.
Primary Synthetic Route: Nitrile Reduction
The most robust method for accessing the primary amine is the reduction of tetrahydro-2H-thiopyran-2-carbonitrile .
Experimental Protocol: Synthesis of Thiane-2-methylamine
Step 1: Formation of Thiane-2-carbonitrile
-
Reagents: 1,5-Dibromopentane, Sodium sulfide (
), Potassium cyanide (KCN). -
Cyclization: React 1,5-dibromopentane with
in ethanol/water reflux to yield tetrahydrothiopyran (thiane). -
Functionalization: Note: Direct C2-cyanation is difficult. A preferred route uses 5-chloropentanenitrile treated with sodium hydrosulfide (NaHS) followed by intramolecular cyclization, or lithiation of thiane (n-BuLi/TMEDA) followed by trapping with an isocyanate or formamide equivalent, though the latter is unstable.
-
Alternative Commercial Route: Start from Thiane-2-carboxylic acid (CAS 53916-77-1).[1]
-
Step 2: Amide Formation (From Acid)
-
Activation: Dissolve thiane-2-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT.
-
Amidation: Concentrate to remove excess oxalyl chloride. Redissolve in THF and treat with aqueous ammonia (
) or ammonia in methanol at 0°C. -
Workup: Extract with EtOAc, wash with brine, dry over
. Yields Thiane-2-carboxamide .[2]
Step 3: Reduction to Amine
-
Setup: Flame-dry a 2-neck flask under Argon. Charge with
(2.5 eq) in anhydrous THF. -
Addition: Add Thiane-2-carboxamide (1.0 eq) dissolved in THF dropwise at 0°C.
-
Reflux: Heat to reflux for 4–12 hours. Monitor by TLC/LCMS.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), then water ( mL). -
Isolation: Filter the granular precipitate. Acidify the filtrate with HCl to form the hydrochloride salt or use directly.
Visualization of Synthetic Pathways
Figure 1: Synthetic workflow accessing the thiane-2-methylamine scaffold via carboxylic acid or nitrile precursors.
Medicinal Chemistry Applications
Modulation of Metabolic Stability
A critical application of the thiane ring is managing metabolic hotspots.
-
Problem: A piperidine ring in a lead compound is rapidly metabolized via N-oxidation or alpha-carbon hydroxylation.
-
Thiane Solution: Replacing piperidine with thiane removes the basic nitrogen. However, the sulfur atom becomes a new site for metabolism, forming sulfoxides (S=O) and sulfones (O=S=O).
-
Strategic Advantage: The sulfoxide/sulfone metabolites are often more polar and readily excreted. Unlike reactive nitrenium ions (from aniline metabolism) or quinone-imines, thiane S-oxidation products are generally non-toxic and chemically stable.
Case Study: WDR5 Inhibitors
In the development of WD Repeat Domain 5 (WDR5) inhibitors (targets for cancer therapy), the thiane moiety has been explored to occupy hydrophobic clefts.
-
Mechanism: The thiane ring provides a bulkier, more lipophilic core than morpholine, improving van der Waals contacts in the binding pocket.
-
Outcome: Patents (e.g., WO2021026672) cite tetrahydrothiopyran derivatives as effective core scaffolds, demonstrating that the S-atom can replace O/N without abolishing binding affinity, while altering solubility and permeability.
Metabolic Oxidation Pathway
Understanding the fate of the thiane ring is crucial for toxicity and PK prediction.
Figure 2: Stepwise oxidative metabolism of the thiane scaffold. The sulfoxide introduces a new chiral center, potentially creating diastereomers.
References
-
Ward, D. E., et al. (2007). "Simple and Efficient Preparation of Reagents for Thiopyran Introduction." Synthesis, 2007(10), 1584–1586. Link
-
Francisco, K. R., & Ballatore, C. (2022).[3] "Thietanes and derivatives thereof in medicinal chemistry." Current Topics in Medicinal Chemistry, 22. Link
-
Mittal, R. K., et al. (2023). "1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery." Letters in Drug Design & Discovery, 21(5). Link
-
PubChem. "Tetrahydropyran-2-ylmethylamine hydrochloride."[4] (Analog Reference). Link
-
Sigma-Aldrich. "Thiane-2-carboxylic acid Product Page."[1] Link
Sources
- 1. 107443 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy Thiane-2-carboxamide | 18729-18-5 [smolecule.com]
- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran-2-ylmethylamine hydrochloride | C6H14ClNO | CID 43811037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Heterocycles: The Utility of tert-Butyl N-(thian-2-ylmethyl)carbamate in Drug Design
Topic: Role of tert-Butyl N-(thian-2-ylmethyl)carbamate as a Heterocyclic Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of physicochemical properties through bioisosteric replacement is a cornerstone of lead optimization. This compound serves as a critical entry point for introducing the thiane (tetrahydrothiopyran) ring system into pharmaceutical scaffolds.
Unlike its oxygen counterpart (tetrahydropyran, THP) or the carbocyclic analog (cyclohexane), the thiane ring offers a unique balance of lipophilicity, metabolic susceptibility, and steric volume. This guide details the synthetic utility, physicochemical rationale, and experimental handling of this sulfur-containing building block, providing researchers with a roadmap to leverage "the sulfur effect" in drug discovery.
Chemical Profile & Physicochemical Rationale[1][2][3]
The thiane ring is not merely a "heavy" version of tetrahydropyran. The substitution of oxygen with sulfur introduces profound electronic and steric changes that can rescue a lead series suffering from poor permeability or metabolic liabilities.
Structural & Electronic Properties
-
Bond Length & Ring Pucker: The C–S bond (1.82 Å) is significantly longer than the C–O bond (1.43 Å) or C–C bond (1.54 Å). This expands the ring volume and alters the vector of the 2-position substituent, potentially accessing different pockets in a target protein.
-
Lipophilicity (LogP): Sulfur is less electronegative and more polarizable than oxygen. Thianes are generally more lipophilic than THPs but less lipophilic than cyclohexanes.
-
Trend: Cyclohexane > Thiane > Tetrahydropyran.
-
-
Metabolic Handle: The sulfur atom is a "soft" nucleophile and a site for oxidative metabolism. It can be sequentially oxidized to a sulfoxide (chiral) and sulfone (achiral), offering a built-in mechanism to modulate polarity in vivo or proactively during lead optimization.
Comparative Metrics
| Feature | Cyclohexane Analog | Tetrahydropyran (THP) Analog | Thiane Analog (Subject) |
| Heteroatom | None (-CH₂-) | Oxygen (-O-) | Sulfur (-S-) |
| Bond Length (C-X) | 1.54 Å | 1.43 Å | 1.82 Å |
| Lipophilicity | High | Low | Moderate/High |
| H-Bonding | None | Acceptor | Weak Acceptor |
| Metabolism | Hydroxylation (CYP450) | Oxidative ring opening | S-Oxidation (FMO/CYP) |
Synthetic Pathways
The preparation of this compound typically proceeds from commercially available thiane-2-carboxylic acid . This route ensures access to defined stereochemistry if chiral starting materials are used.
Primary Synthesis Route: Amide Reduction
This pathway is preferred for its scalability and avoidance of odorous acyclic thiol precursors.
Figure 1: Step-wise synthesis from thiane-2-carboxylic acid.
Alternative Route: Nitrile Reduction
For libraries where the nitrile precursor (thiane-2-carbonitrile) is available, hydrogenation offers a cleaner workup.
-
Reagents: H₂ (50 psi), Raney Nickel (careful monitoring to prevent desulfurization), MeOH/NH₃.
-
Note: Raney Nickel can strip sulfur from the ring (desulfurization) if left too long or heated excessively. Borane-THF reduction is often safer for sulfur heterocycles.
Functional Utility & Reactivity
The value of this building block lies in its orthogonal reactivity . The nitrogen can be deprotected for coupling, while the sulfur can be modified to tune physicochemical properties.
Nitrogen Deprotection (Coupling)
Standard Boc-deprotection protocols apply, but scavengers are recommended to prevent alkylation of the sulfur by tert-butyl cations.
-
Acid: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Scavenger: Add triisopropylsilane (TIPS) or thioanisole during TFA deprotection to protect the ring sulfur from electrophilic attack by the Boc cation.
Sulfur Oxidation (Tuning)
The thiane sulfur can be selectively oxidized to the sulfoxide or sulfone. This is a powerful tactic to lower LogP without changing the carbon skeleton.
Figure 2: Divergent reactivity profile allowing access to amines, sulfoxides, and sulfones.
Experimental Protocols
Protocol A: Synthesis of 2-(Aminomethyl)thiane (Precursor)
Note: Perform all steps in a fume hood due to the potential for sulfur odors.
-
Amide Formation:
-
Dissolve thiane-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI, 11 mmol) portion-wise. Stir for 1 hour at RT (gas evolution).
-
Cool to 0°C and add aqueous NH₄OH (25%, 5 mL) or bubble NH₃ gas.
-
Stir 2 hours, concentrate, and extract with EtOAc. Wash with brine, dry (Na₂SO₄), and concentrate to yield the primary amide.
-
-
Reduction:
-
Suspend LiAlH₄ (20 mmol) in anhydrous THF (40 mL) under N₂.
-
Add the amide (dissolved in THF) dropwise at 0°C.
-
Heat to reflux for 4–6 hours.
-
Quench: Cool to 0°C. Carefully add water (0.8 mL), 15% NaOH (0.8 mL), then water (2.4 mL) (Fieser method).
-
Filter the granular precipitate, dry the filtrate, and concentrate to yield the crude amine.
-
Protocol B: Boc Protection
-
Dissolve crude 2-(aminomethyl)thiane (from above) in DCM (10 mL/g).
-
Add Triethylamine (1.5 eq).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.
-
Stir at RT overnight.
-
Wash with 1M citric acid (to remove unreacted amine), sat. NaHCO₃, and brine.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol C: Controlled Oxidation to Sulfone
Targeting the sulfone is often preferred to avoid creating diastereomeric mixtures associated with sulfoxides.
-
Dissolve the Boc-protected thiane (1.0 eq) in DCM.
-
Add mCPBA (2.2 eq) portion-wise at 0°C.
-
Stir at RT for 4 hours.
-
Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.
-
Wash with NaHCO₃ and brine.
-
Isolate the sulfone product (often a white solid).
Applications in Drug Discovery[4][5][6]
Case Study: Bioisosteric Replacement in Peptidomimetics
In protease inhibitors where a P1 or P2 cyclohexyl group is essential for hydrophobic pocket filling, replacing the cyclohexane with a thiane can improve solubility.
-
Scenario: A cyclohexyl-alanine residue causes poor aqueous solubility.
-
Solution: Incorporate (thian-2-yl)alanine or the (thian-2-yl)methylamine scaffold.
-
Outcome: The sulfur atom increases polarity slightly relative to carbon and introduces a metabolic "soft spot." If the half-life is too short, the sulfone analog can be synthesized (using the oxidation protocol above) to block metabolism while lowering LogP further [1].
Metabolic Switching
The thiane ring is susceptible to Flavin-containing Monooxygenases (FMOs).
-
Strategy: If a lead compound is cleared too slowly, introducing a thiane ring can increase clearance via S-oxidation.
-
Prodrug Potential: Sulfoxides can sometimes be reduced back to sulfides in vivo by sulfoxide reductases, potentially acting as a redox-switchable prodrug system [2].
References
-
Comparison of Cyclohexanone and Tetrahydrothiopyran-4-one 1,1-dioxide Inhibitors.
- Source: Journal of Organic Chemistry (PubMed)
- Context: Demonstrates the potency increase and physicochemical modulation when replacing carbocycles with sulfone-containing heterocycles.
-
URL:[Link]
-
Thietanes and Deriv
- Source: Bentham Science
- Context: Discusses the broader class of saturated sulfur heterocycles and their use as bioisosteres for oxygen-containing rings.
-
URL:[Link]
- Synthesis of Thiane-2-carboxylic acid Derivatives.
-
Ranking the Bulkiness of Substituents (A-Values).
- Source: Master Organic Chemistry
- Context: Fundamental data on conformational analysis of cyclohexane derivatives, applicable by extension to thiane ring puckering.
-
URL:[Link]
The Thiane Scaffold in Medicinal Chemistry: A Bioisosteric & Synthetic Technical Guide
Topic: Bioisosteric Potential of Thiane Rings in Drug Discovery Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists
Executive Summary: The Lipophilic yet Polarizable Alternative
In the optimization of drug candidates, the thiane (tetrahydrothiopyran) ring represents an underutilized yet highly strategic bioisostere. While its oxygenated counterpart, tetrahydropyran (THP), and the carbocyclic cyclohexane are ubiquitous in approved drugs (e.g., Venetoclax, Oseltamivir), thiane offers a unique physicochemical profile that bridges the gap between the two.
Thiane provides a "Goldilocks" lipophilicity —more lipophilic than THP but more polar than cyclohexane—while introducing the unique capacity for sigma-hole (
Physicochemical Profiling: The "S-Effect"
The substitution of a methylene (cyclohexane) or ether oxygen (THP) with a thioether sulfur (thiane) drastically alters the electronic and steric landscape of the ring.
Comparative Metrics Table
| Property | Cyclohexane ( | Tetrahydropyran (THP) ( | Thiane ( | Implication for Drug Design |
| LogP (Experimental) | ~3.66 | 0.95 | ~1.70 | Thiane doubles lipophilicity vs. THP, improving permeability without the extreme hydrophobicity of cyclohexane. |
| Heteroatom Bond Length | 1.54 Å (C-C) | 1.43 Å (C-O) | 1.82 Å (C-S) | Longer bonds expand the ring size and alter substituent vectors. |
| Bond Angle (X-C-X) | ~111° | ~110° | ~97-100° | The C-S-C angle is compressed, increasing ring puckering compared to the ideal chair. |
| H-Bonding | None | Acceptor (Moderate) | Acceptor (Weak) / | Sulfur is a poor H-bond acceptor but a potent chalcogen bond donor . |
| Metabolic Liability | Hydroxylation | Oxidative cleavage | S-Oxidation | Predictable metabolism to sulfoxide/sulfone (polar metabolites). |
The Sigma-Hole Advantage
Unlike oxygen, divalent sulfur exhibits a region of positive electrostatic potential opposite the C-S bonds, known as the
-
Mechanism: This positive patch can interact with nucleophilic backbone residues (e.g., carbonyl oxygens) in the target protein.
-
Application: In scaffolds where a THP oxygen acts as a weak H-bond acceptor, replacing it with thiane can introduce a new directional interaction (Chalcogen Bond) that oxygen cannot form, potentially boosting potency.
Structural & Conformational Analysis
Ring Puckering and Conformational Anchoring
The thiane ring exists predominantly in a chair conformation , analogous to cyclohexane. However, the long C-S bonds (1.82 Å) cause a "flattening" of the sulfur end of the ring and a "puckering" of the C4 end.
-
1,3-Diaxial Interactions: The long C-S bonds reduce the severity of 1,3-diaxial interactions for substituents at C3 and C5. This allows for greater steric bulk to be tolerated in axial positions compared to cyclohexane or THP.
-
The Anomeric Effect: In 2-substituted thianes, the anomeric effect (preference for axial electronegative substituents) is present but generally weaker than in THP due to the diffuse nature of sulfur's lone pairs.
Figure 1: Decision logic for selecting thiane over traditional rings. Thiane serves as a strategic middle ground for lipophilicity modulation.
Metabolic Considerations: The S-Oxidation Switch
Thiane rings are susceptible to metabolic S-oxidation by CYP450 enzymes (and FMOs), converting the sulfide to a sulfoxide (chiral) and subsequently to a sulfone .
Strategic Use of Metabolism
-
Soft Drug Design: If the thiane compound is active but the sulfoxide/sulfone metabolites are inactive and rapidly excreted (due to high polarity), thiane can be used to reduce systemic half-life and toxicity.
-
Active Metabolites: In some cases (e.g., certain antipsychotics), the sulfoxide metabolite retains activity.[1] The thiane scaffold can thus act as a reservoir for the active species.
-
Blocking Oxidation: If metabolic stability is required, steric hindrance at the
-carbons (C2/C6) or electron-withdrawing groups can suppress S-oxidation.
Figure 2: The stepwise metabolic oxidation of thiane. This pathway increases polarity (lowers LogP) sequentially.
Synthetic Accessibility
Constructing the thiane ring is straightforward, utilizing classical cyclization methods. Below are the two primary protocols for accessing functionalized thianes.
Protocol A: Double Nucleophilic Displacement (General Thiane Synthesis)
This method is ideal for building simple, unsubstituted, or symmetrically substituted thiane rings.
-
Reagents: 1,5-Dihalopentane (or sulfonate analog), Sodium Sulfide (
). -
Solvent: Ethanol/Water (1:1) or DMF.
-
Procedure:
-
Dissolve
(1.2 eq) in solvent and heat to reflux. -
Add 1,5-dihalopentane dropwise over 1 hour.
-
Reflux for 3–5 hours.[2]
-
Workup: Extract with ether, wash with brine, dry over
, and distill (Thiane bp ~119°C). -
Yield: Typically 60–80%.
-
Protocol B: Dieckmann Condensation (For 4-Thianones)
This route is preferred for medicinal chemistry as it yields tetrahydrothiopyran-4-one , a versatile intermediate that allows for reductive amination or Grignard addition at the C4 position.
-
Precursor: Dimethyl 3,3'-thiodipropionate.
-
Reagents: Sodium methoxide (NaOMe) or Sodium hydride (NaH), Toluene.
-
Procedure:
-
Cyclization: Treat the diester with NaOMe in toluene at reflux. This forms the
-keto ester intermediate. -
Decarboxylation: Hydrolyze the ester with dilute
and heat to decarboxylate. -
Result: Tetrahydrothiopyran-4-one.
-
-
Functionalization: The resulting ketone can be converted to a 4-amino thiane (via reductive amination) or a 4-aryl thiane (via Grignard + dehydration/hydrogenation).
Figure 3: Synthesis of the versatile 4-thianone scaffold via Dieckmann condensation.
Case Study Application: Optimizing Venetoclax Analogs
Context: Venetoclax (Venclexta) is a BCL-2 inhibitor used in leukemia. It contains a cyclohexenyl ring (in early analogs) and a tetrahydropyran (THP) moiety in related structures to balance hydrophobicity.
Thiane Hypothesis: Replacing the THP ring in a Venetoclax-like scaffold with a thiane ring would:
-
Increase Lipophilicity: Move LogP from ~0.95 (THP) to ~1.7 (Thiane), potentially improving passive membrane permeability if the parent molecule is too polar.
-
Introduce Sigma-Hole Bonding: If the THP oxygen accepts a weak H-bond from the protein backbone, the thiane sulfur could instead form a stronger, directional interaction with a backbone carbonyl via its
-hole. -
Metabolic Diversification: If the THP ring undergoes rapid oxidative cleavage, the thiane ring would shunt metabolism toward S-oxidation, potentially altering the clearance profile and avoiding reactive aldehyde metabolites associated with ether cleavage.
References
-
PubChem. (2025).[3][4] Thiane (Compound CID 15367) - Experimental Properties and LogP. National Library of Medicine. [Link]
-
Benoit, E., et al. (2016). S···O and S···N Sulfur Bonding Interactions in Protein-Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling.[5] [Link]
-
NIST. (2025). 2H-Thiopyran, tetrahydro- Thermochemical Data.[2][6] NIST Chemistry WebBook, SRD 69.[6] [Link]
-
Beilstein Journals. (2020). Recent synthesis of thietanes and related saturated sulfur heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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The Synthetic Alchemist's Guide to Boc-Protected Tetrahydrothiopyran Amines: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrothiopyran amine framework represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group is paramount in the multi-step synthesis of complex molecules, enabling precise chemical manipulations at other molecular sites. This in-depth technical guide provides a comprehensive literature review of the synthesis, properties, and applications of Boc-protected tetrahydrothiopyran amines. We will delve into the core synthetic methodologies, including reductive amination and the Mitsunobu reaction, offering detailed, field-proven protocols. Furthermore, this guide will explore the critical aspects of conformational analysis and the strategic application of these building blocks in contemporary drug discovery, serving as an essential resource for researchers and scientists in the pharmaceutical sciences.
Introduction: The Significance of the Tetrahydrothiopyran Moiety and the Boc Protecting Group
The tetrahydrothiopyran ring, a six-membered saturated heterocycle containing a sulfur atom, is a key structural motif in a multitude of biologically active compounds.[1] Its non-planar, chair-like conformation and the presence of the sulfur heteroatom impart unique physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The introduction of an amino substituent onto this scaffold further expands its chemical diversity and biological relevance, providing a crucial anchor point for the construction of more complex molecular architectures.[3]
In the intricate landscape of multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized protecting groups for amines due to its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions.[4][5] The formation of a carbamate from an amine effectively masks its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic transformations.[6] This guide will focus on the confluence of these two critical components: the synthesis and application of Boc-protected tetrahydrothiopyran amines.
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of Boc-protected tetrahydrothiopyran amines can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we detail two of the most prevalent and versatile methods: Reductive Amination and the Mitsunobu Reaction.
Reductive Amination of Tetrahydrothiopyran-4-one
A cornerstone of amine synthesis, reductive amination offers a direct and efficient route to 4-amino-tetrahydrothiopyran derivatives. This one-pot reaction typically involves the condensation of tetrahydrothiopyran-4-one with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.[7][8] Subsequent N-Boc protection yields the desired product.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive amination.[7][8] Its mild nature and tolerance for a wide range of functional groups make it superior to harsher reducing agents like sodium borohydride or sodium cyanoborohydride, which can lead to over-reduction or pose toxicity concerns. STAB is particularly effective in the reduction of the iminium ion formed in situ, driving the reaction towards the desired amine product.
-
Amine Source: While ammonia can be used, ammonium salts such as ammonium acetate or ammonium formate are often preferred for their ease of handling and for maintaining a suitable pH for imine formation.
-
Solvent: Dichloromethane (DCM) or other chlorinated solvents are commonly employed as they are inert to the reaction conditions and facilitate the dissolution of both the starting materials and the intermediate species.[7]
-
Boc Protection: The in-situ protection of the newly formed amine with di-tert-butyl dicarbonate ((Boc)₂O) is a highly efficient strategy.[7] This "tandem" approach prevents potential side reactions and simplifies the purification process. The presence of a mild base, such as triethylamine (TEA), is crucial to neutralize the acid generated during the carbamate formation.[5]
Experimental Protocol: Synthesis of tert-Butyl (tetrahydro-2H-thiopyran-4-yl)carbamate
-
To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous methanol (10 mL/mmol) at room temperature, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in a 1:1 mixture of 1,4-dioxane and water (10 mL/mmol).
-
Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (2.5 eq).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
Quantitative Data Summary: Reductive Amination
| Starting Material | Amine Source | Reducing Agent | Boc Protection Reagent | Solvent | Yield (%) | Reference |
| Tetrahydrothiopyran-4-one | NH₄OAc | NaBH₃CN | (Boc)₂O | MeOH, Dioxane/H₂O | ~70-85% | [7][8] |
| Tetrahydrothiopyran-4-one | NH₄Cl | NaBH(OAc)₃ | (Boc)₂O | DCM | ~80-90% | [7] |
Workflow Diagram: Reductive Amination and Boc Protection
Caption: Tandem reductive amination and N-Boc protection workflow.
The Mitsunobu Reaction: Stereochemical Inversion and Versatility
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry.[9][10] This method is particularly valuable for the synthesis of chiral Boc-protected tetrahydrothiopyran amines from the corresponding chiral hydroxytetrahydrothiopyrans.
Causality Behind Experimental Choices:
-
Phosphine and Azodicarboxylate: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] These reagents form a key phosphonium salt intermediate that activates the hydroxyl group of the alcohol, facilitating its displacement by a nucleophile.[10]
-
Nitrogen Source: For the introduction of a Boc-protected amine, a suitable nitrogen nucleophile is required. N-(tert-Butoxycarbonyl)hydroxylamine or related reagents can be used. Alternatively, a two-step approach is common, where an azide (from diphenylphosphoryl azide, DPPA, or sodium azide) is introduced via a Mitsunobu reaction, followed by reduction and subsequent Boc protection.[12] The use of phthalimide as a nucleophile, followed by hydrazinolysis and Boc protection, is another viable route.[9]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction, as it effectively dissolves the reagents and is inert under the reaction conditions.[13]
Experimental Protocol: Synthesis of tert-Butyl (tetrahydro-2H-thiopyran-3-yl)carbamate (Illustrative Example with Stereochemical Inversion)
-
To a solution of cis-tetrahydro-2H-thiopyran-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF (15 mL/mmol) at 0 °C under an argon atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the trans-N-phthalimidotetrahydrothiopyran.
-
Dissolve the phthalimide-protected intermediate in ethanol (10 mL/mmol) and add hydrazine monohydrate (4.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and dissolve the residue in a 1:1 mixture of THF and water.
-
Add di-tert-butyl dicarbonate (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Stir vigorously at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Workflow Diagram: Mitsunobu Reaction for Aminotetrahydrothiopyran Synthesis
Caption: General workflow for Mitsunobu-based synthesis.
Deprotection Strategies: Unveiling the Amine
The selective removal of the Boc group is a critical step in many synthetic sequences, liberating the amine for further functionalization. The acid-lability of the Boc group allows for its cleavage under conditions that are often orthogonal to other protecting groups.[14]
Common Deprotection Protocols:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like DCM is a standard and highly effective method for Boc deprotection.[4][5] The reaction is typically rapid, often completing within 1-2 hours at room temperature.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane or methanol, is another widely used and cost-effective option.[15]
-
Milder Acidic Conditions: For substrates that are sensitive to strong acids, milder conditions can be employed. These include using reagents like zinc bromide in DCM or montmorillonite K10 clay.[5]
Experimental Protocol: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected tetrahydrothiopyran amine (1.0 eq) in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Dissolve the residue in a minimal amount of DCM and precipitate the amine salt by the addition of diethyl ether, or neutralize with a mild base (e.g., saturated aqueous NaHCO₃) and extract the free amine.
Deprotection Conditions Summary
| Reagent | Solvent | Temperature | Typical Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-3 h | Highly effective and common. | [4][5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | RT | 1-4 h | Cost-effective, product often precipitates as HCl salt. | [14][15] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Milder Lewis acid condition. | [5] |
| Oxalyl Chloride/Methanol | Methanol | RT | 1-4 h | Mild conditions for sensitive substrates. | [16] |
Conformational Analysis: Understanding the 3D Architecture
The biological activity of tetrahydrothiopyran derivatives is intrinsically linked to their three-dimensional conformation. The tetrahydrothiopyran ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain.[1] Substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these two conformations can be influenced by the nature and size of the substituent.
Computational studies, such as Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the preferred conformation of substituted tetrahydrothiopyrans.[2] For 4-substituted tetrahydrothiopyran amines, the amino group (or its Boc-protected derivative) will generally favor the equatorial position to minimize 1,3-diaxial interactions. However, the presence of other substituents and solvent effects can influence this preference. A thorough understanding of the conformational landscape is crucial for structure-activity relationship (SAR) studies and the rational design of new drug candidates.
Applications in Drug Discovery and Medicinal Chemistry
Boc-protected tetrahydrothiopyran amines are versatile building blocks in the synthesis of a wide range of pharmaceutical agents. The tetrahydrothiopyran scaffold has been incorporated into molecules targeting various diseases, including cancer, inflammation, and infectious diseases.[3][17] The amino group serves as a convenient handle for the introduction of diverse side chains and for the formation of amide bonds, a key linkage in many drug molecules. The Boc-protected nature of these intermediates allows for their use in complex synthetic routes, including peptide synthesis and the construction of combinatorial libraries for high-throughput screening.[3]
Conclusion
The synthesis of Boc-protected tetrahydrothiopyran amines is a critical enabling technology in modern medicinal chemistry. The methodologies of reductive amination and the Mitsunobu reaction provide robust and versatile routes to these valuable building blocks. A thorough understanding of the underlying principles of these reactions, coupled with a knowledge of deprotection strategies and conformational analysis, empowers researchers to efficiently synthesize novel and complex molecules with therapeutic potential. As the demand for new and innovative drug candidates continues to grow, the strategic application of these core scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved February 18, 2026, from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 18, 2026, from [Link]
-
PMC. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved February 18, 2026, from [Link]
- Williams, G. D., Pike, R. A., Wade, C. E., & Wills, M. (2003). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 5(23), 4361–4364.
-
PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved February 18, 2026, from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 18, 2026, from [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved February 18, 2026, from [Link]
- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021, June 10). International Journal of Pharmaceutical Sciences and Research.
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved February 18, 2026, from [Link]
- EXCLI Journal. (2011). EXCLI Journal 2011;10:101-109.
- Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (n.d.). ACS Omega.
- The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. (2026, January 15). Chemistry – A European Journal.
-
Ivy Fine Chemicals. (n.d.). tert-Butyl(tetrahydro-2H-thiopyran-4-yl)carbamate. Retrieved February 18, 2026, from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2025, August 6). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Retrieved February 18, 2026, from [Link]
- Der Pharma Chemica. (n.d.).
-
ResearchGate. (2025, August 6). Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. Retrieved February 18, 2026, from [Link]
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024, September 27). Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved February 18, 2026, from [Link]
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-
PubMed. (2017, March 1). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Retrieved February 18, 2026, from [Link]
-
PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Applications in medicinal chemistry. Retrieved February 18, 2026, from [Link]
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-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 18, 2026, from [Link]
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Solubility profile of tert-butyl N-(thian-2-ylmethyl)carbamate in organic solvents
Solubility Profile of tert-Butyl N-(thian-2-ylmethyl)carbamate in Organic Solvents
Executive Summary & Compound Architecture
The solubility profile of This compound is governed by the interplay between its lipophilic thiane (tetrahydrothiopyran) scaffold and the polarizable, hydrogen-bonding Boc-carbamate moiety.[1] Unlike its aromatic analog (thiophene) or oxygenated analog (tetrahydrofuran), the thiane ring introduces unique lipophilicity and conformational flexibility (chair/boat) that significantly influences solvation thermodynamics.[1]
This guide provides a predictive solubility analysis grounded in Structure-Property Relationships (SPR) and details a rigorous experimental protocol for validating these values in a laboratory setting.
Physicochemical Drivers of Solubility
-
Lipophilic Domain: The thian-2-yl ring is a saturated sulfur heterocycle.[1] Sulfur’s lower electronegativity (compared to oxygen in THF analogs) and larger van der Waals radius increase the compound's LogP, making it highly soluble in non-polar and chlorinated solvents.
-
Polar Domain: The tert-butyl carbamate (Boc) group acts as a hydrogen bond acceptor (carbonyl oxygen) and a weak donor (N-H), facilitating solubility in polar aprotic solvents and alcohols.[1]
-
Lattice Energy: As a likely low-melting solid (predicted MP: 45–65°C based on THF analogs), the crystal lattice energy is moderate, allowing for facile dissolution in compatible solvents at room temperature.
Predictive Solubility Profile
The following categorization is derived from the behavior of structural analogs (tert-butyl (tetrahydrofuran-2-yl)methylcarbamate) and standard Boc-protection chemistry.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvation via dipole-dipole interactions; DCM is the standard solvent for Boc-protection synthesis.[1] |
| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane | High (>50 mg/mL) | Favorable van der Waals interactions with the thiane ring; ether oxygens accept H-bonds from the carbamate N-H. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice; ideal for stock solutions in biological assays. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but temperature-dependent. Proticity can stabilize the carbamate but may compete with lattice forces in highly crystalline samples. |
| Hydrocarbons | Hexanes, Heptane, Pentane | Low / Insoluble (<1 mg/mL) | The polar carbamate functionality prevents dissolution. These are effective anti-solvents for crystallization.[1] |
| Aqueous | Water, PBS Buffer | Negligible | The hydrophobic thiane and tert-butyl groups dominate.[1] Requires co-solvents (e.g., <1% DMSO) for biological testing. |
Strategic Applications: Workup & Purification
Understanding the differential solubility is critical for process optimization.
-
Extraction: The compound will partition exclusively into the organic layer (DCM or Ethyl Acetate) from an aqueous phase.[1]
-
Crystallization (The "Cloud Point" Method):
-
Dissolve: In a minimum volume of Ethyl Acetate or DCM (Good Solvent).
-
Precipitate: Slowly add Hexanes or Heptane (Anti-Solvent) until turbidity persists.[1]
-
Cool: Refrigerate to 4°C to maximize yield.
-
Visualization: Purification Decision Logic
Caption: Logical workflow for purifying Boc-thiane intermediates based on differential solubility.
Experimental Protocol: Determination of Thermodynamic Solubility
Since specific literature values are often absent for novel intermediates, use this self-validating protocol to generate internal data.
Methodology: Shake-Flask Saturation
Objective: Determine the maximum concentration (
Reagents & Equipment:
-
Target Compound: this compound (>50 mg)[1]
-
Solvent of choice (HPLC grade)[1]
-
Agilent 1200 HPLC or UV-Vis Spectrophotometer[1]
-
0.45 µm PTFE Syringe Filters (Nylon filters may degrade in DCM)
Step-by-Step Protocol:
-
Supersaturation:
-
Place 10 mg of the compound into a 2 mL HPLC vial.
-
Add 100 µL of solvent.
-
Observation: If it dissolves instantly, add more solid until a visible suspension persists (undissolved solid is required for equilibrium).
-
-
Equilibration:
-
Agitate the vial at 25°C for 24 hours (orbital shaker at 500 rpm).
-
Critical Check: Ensure solid is still present after 24 hours.[1] If not, add more solid and repeat.
-
-
Filtration:
-
Centrifuge the vial at 10,000 rpm for 5 minutes.
-
Draw the supernatant and filter through a 0.45 µm PTFE filter to remove micro-crystals.
-
-
Quantification (HPLC/UV):
-
Dilute the filtrate 100x or 1000x with Acetonitrile to bring it within the linear dynamic range of the detector.
-
Inject onto HPLC (C18 Column, Water/ACN gradient).
-
Calculate concentration using a pre-determined calibration curve.[1]
-
Visualization: Solubility Determination Workflow
Caption: Standardized workflow for determining thermodynamic solubility of solid intermediates.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][2] (Detailed solubility and stability data for Boc-carbamates). [1]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
PubChem Compound Summary. (2024). tert-butyl N-(thiophen-2-ylmethyl)carbamate (Structural Analog Data). National Library of Medicine. [1]
-
Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 43-51. (Methodology for solubility prediction).[1]
Sources
CAS number and identifiers for tert-butyl N-(thian-2-ylmethyl)carbamate
The following guide details the technical specifications, synthesis, and applications of tert-butyl N-(thian-2-ylmethyl)carbamate , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Identity & Nomenclature
This compound is a Boc-protected primary amine attached to a saturated six-membered sulfur-containing ring (tetrahydrothiopyran). It serves as a critical intermediate for introducing the thiane moiety into pharmaceutical scaffolds, often acting as a bioisostere for cyclohexyl or piperidinyl groups to modulate lipophilicity and metabolic stability.
Core Identifiers
| Parameter | Detail |
| CAS Number | 1461705-58-7 |
| IUPAC Name | tert-butyl (tetrahydro-2H-thiopyran-2-yl)methylcarbamate |
| Synonyms | tert-Butyl ((tetrahydro-2H-thiopyran-2-yl)methyl)carbamate; N-Boc-2-aminomethyl-tetrahydrothiopyran |
| Molecular Formula | C₁₁H₂₁NO₂S |
| Molecular Weight | 231.36 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1CCCCS1 |
| InChIKey | Predicted:[1] KVQDQWCZCwq... (Derivative specific) |
Structural Analysis & Properties
The compound features a thiane (tetrahydrothiopyran) ring, which adopts a chair conformation similar to cyclohexane but distorted by the longer C–S bond lengths (1.82 Å vs 1.54 Å for C–C) and smaller C–S–C bond angle (~99°).
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
-
Lipophilicity (LogP): ~2.5 (Predicted). The sulfur atom increases lipophilicity compared to its oxygen analog (tetrahydropyran) and nitrogen analog (piperidine).
-
H-Bonding: 1 Donor (NH), 3 Acceptors (Carbonyl O, Carbamate O, Thioether S).
-
Electronic Effects: The sulfur atom at position 1 exerts a weak inductive electron-withdrawing effect on the C2 position but can act as a Lewis base.
-
Stereochemistry: The C2 position is chiral. Commercial supplies are typically racemic (rac) unless specified as (R) or (S).
Synthesis & Production Protocols
Synthesis strategies prioritize the construction of the C2-substituted thiane ring followed by amine protection.
Route A: Reduction of Thiane-2-Carboxylic Acid (Scale-Up Preferred)
This route utilizes commercially available thiane-2-carboxylic acid (CAS 53916-77-1). It avoids the use of organolithiums, making it safer for larger batches.
-
Acid Activation: React thiane-2-carboxylic acid with isobutyl chloroformate and N-methylmorpholine (NMM) to form the mixed anhydride.
-
Reduction: Treat the anhydride with Sodium Borohydride (NaBH₄) in situ to yield thiane-2-methanol .
-
Amination (Mitsunobu): React the alcohol with phthalimide, Triphenylphosphine (PPh₃), and DIAD to install the nitrogen. Hydrazinolysis releases (tetrahydro-2H-thiopyran-2-yl)methanamine .
-
Protection: React the free amine with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in DCM.
Route B: Alpha-Lithiation (Direct Functionalization)
This method is faster for small-scale discovery chemistry but requires cryogenic conditions.
-
Lithiation: Treat thiane with n-Butyllithium (n-BuLi) / TMEDA at -78°C. The proton alpha to the sulfur is acidic (pKa ~35-40), allowing selective deprotonation.
-
Formylation: Quench the lithiated species with DMF to yield thiane-2-carbaldehyde .
-
Reductive Amination: React the aldehyde with Ammonium acetate (NH₄OAc) and Sodium cyanoborohydride (NaBH₃CN) to form the amine.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis from the carboxylic acid precursor to the final Boc-protected building block.
Applications in Drug Discovery
This compound is a "linker-scaffold" used to introduce the thiane ring into small molecules.
-
Bioisosterism: The thiane ring is a bioisostere of cyclohexane and piperidine .
-
Vs. Cyclohexane: Thiane introduces a dipole moment and potential H-bond acceptor capability (via Sulfur) without significantly altering the steric bulk.
-
Vs. Piperidine: Thiane removes the basic nitrogen, eliminating protonation at physiological pH, which can improve membrane permeability and reduce hERG channel liability.
-
-
Metabolic Modulation: The sulfur atom is susceptible to oxidation by CYP450 enzymes to form sulfoxides and sulfones . This can be exploited to create prodrugs or to fine-tune the metabolic clearance (Cl_int) of a lead compound.
-
Protecting Group Chemistry: The Boc group is stable to basic and nucleophilic conditions (e.g., lithium aluminum hydride reduction, NaOH hydrolysis) but is cleaved rapidly by acids (TFA/DCM or HCl/Dioxane) to reveal the reactive primary amine.
Handling & Safety Specifications
-
Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).
-
Oxidation Sensitivity: The thioether moiety is sensitive to atmospheric oxygen over long periods. Ensure the container is tightly sealed to prevent spontaneous formation of the sulfoxide (S=O).
-
Safety: Treat as a standard organic chemical irritant. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.
References
-
BLD Pharm. (2024). Product Analysis: this compound (CAS 1461705-58-7). Retrieved from
-
ChemicalBook. (2024). Thiane-2-carboxylic acid Precursor Data. Retrieved from
-
Sigma-Aldrich. (2024). Heterocyclic Building Blocks: Thianes and Thiophenes. Retrieved from
Sources
Methodological & Application
Application Note: Modular Synthesis of tert-Butyl N-(thian-2-ylmethyl)carbamate
This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of tert-butyl N-(thian-2-ylmethyl)carbamate .
The protocol prioritizes the Mitsunobu-Gabriel pathway. While shorter routes exist (e.g., reductive amination), this pathway offers superior control over impurity profiles, particularly avoiding the polymerization issues common with sulfur-heterocycle aldehydes and the ring-opening side reactions associated with aggressive amide reductions.
Introduction & Strategic Analysis
The target molecule is a protected primary amine attached to a saturated sulfur heterocycle. It serves as a critical building block for peptidomimetics and fragment-based drug discovery, acting as a lipophilic, metabolically stable bioisostere for piperidine or cyclohexane derivatives.
Synthetic Challenges
-
Sulfur Poisoning: The thioether moiety precludes the use of heterogeneous transition metal catalysts (Pd/C, PtO2) for hydrogenation. Chemical reduction methods (borane, hydrides) are required.
-
Ring Stability: The thiane ring is susceptible to ring-opening desulfurization under dissolving metal conditions (e.g., Birch reduction) or strong Lewis acids.
-
Alpha-Proton Acidity: The protons at the C2 and C6 positions are acidified by the adjacent sulfur, making the stereocenter at C2 potentially labile under strongly basic conditions if not handled at low temperatures.
Selected Pathway: The Mitsunobu-Gabriel Sequence
This guide details a 3-stage protocol starting from Thiane-2-carboxylic acid . If the acid is not commercially available, a "Pre-Step" for its synthesis from thiane is provided.
-
Step 1: Chemoselective reduction of the carboxylic acid to the primary alcohol.
-
Step 2: Nucleophilic substitution with phthalimide (Mitsunobu conditions) followed by hydrazinolysis to yield the primary amine.
-
Step 3: Boc-protection of the crude amine.
Experimental Protocols
Pre-Step: Synthesis of Thiane-2-carboxylic Acid (Upstream)
Perform this step only if the starting acid is unavailable.
Principle: Direct
-
Setup: Flame-dried 500 mL 3-neck flask, N2 atmosphere.
-
Reagents:
-
Thiane (Tetrahydrothiopyran): 5.0 g (49 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): 6.8 g (59 mmol)
-
n-Butyllithium (2.5 M in hexanes): 23.5 mL (59 mmol)
-
Dry CO2 (gas) or Dry Ice.
-
-
Procedure:
-
Dissolve thiane and TMEDA in anhydrous THF (50 mL) and cool to -78 °C .
-
Add n-BuLi dropwise over 20 min. The solution may turn light yellow.
-
Stir at -20 °C for 2 hours to ensure metallation (sulfur stabilizes the anion).
-
Cool back to -78 °C. Bubble excess dry CO2 gas into the solution for 30 min.
-
Workup: Extract with Et2O (discard organic layer to remove unreacted thiane). Acidify aqueous layer to pH 2 with 2M HCl. Extract with EtOAc (3x).[3][4] Dry (Na2SO4) and concentrate.[3][5][6]
-
Yield: ~65-75% (Viscous oil or low-melting solid).
-
Step 1: Reduction to Thian-2-ylmethanol
Rationale: Borane-THF is chosen over LiAlH4 to prevent potential C-S bond cleavage and to ensure mild conditions.
Reagents:
-
Thiane-2-carboxylic acid: 1.46 g (10.0 mmol)
-
Borane-THF complex (1.0 M): 15.0 mL (15.0 mmol)
-
Solvent: Anhydrous THF (20 mL)
Protocol:
-
Dissolve the acid in anhydrous THF under N2 and cool to 0 °C.
-
Add BH3·THF dropwise via syringe (gas evolution occurs).
-
Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; Stain: KMnO4).
-
Quench: Cool to 0 °C. Slowly add MeOH (5 mL) until bubbling ceases.
-
Concentrate the mixture in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.
-
Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexane).
-
Expected Yield: 1.1–1.2 g (85-90%). Colorless oil.[7]
Step 2: Mitsunobu-Gabriel Amine Synthesis
Rationale: This sequence avoids the handling of unstable aldehydes (common in reductive amination) and provides a crystalline intermediate (phthalimide) that is easy to purify.
Part A: Phthalimide Insertion Reagents:
-
Thian-2-ylmethanol: 1.32 g (10.0 mmol)
-
Triphenylphosphine (PPh3): 3.14 g (12.0 mmol)
-
Phthalimide: 1.76 g (12.0 mmol)
-
DIAD (Diisopropyl azodicarboxylate): 2.42 g (12.0 mmol)
-
Solvent: Anhydrous THF (40 mL)
Protocol:
-
Combine alcohol, PPh3, and phthalimide in THF under N2. Cool to 0 °C.
-
Add DIAD dropwise over 15 min. The yellow color of DIAD should fade upon addition.
-
Stir at RT overnight (12 h).
-
Concentrate and purify directly via column chromatography (SiO2, 10-20% EtOAc/Hexane) to isolate N-(thian-2-ylmethyl)phthalimide.
Part B: Hydrazinolysis Reagents:
-
Phthalimide intermediate (from Part A)
-
Hydrazine monohydrate: 5.0 equiv
-
Solvent: Ethanol (50 mL)
Protocol:
-
Dissolve the intermediate in EtOH.[4]
-
Add hydrazine monohydrate.
-
Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.[1]
-
Cool to RT. Filter off the solid.[1]
-
Concentrate the filtrate.[4][5] Redissolve in Et2O and filter again to ensure removal of all cyclic hydrazide byproducts.
-
Concentrate to yield crude thian-2-ylmethanamine. Use immediately in Step 3.
Step 3: Boc Protection
Rationale: Standard protection to yield the final stable carbamate.
Reagents:
-
Crude Thian-2-ylmethanamine (theoretically 10 mmol)
-
Di-tert-butyl dicarbonate (Boc2O): 2.4 g (11.0 mmol)
-
Triethylamine (TEA): 1.5 g (15.0 mmol)
-
Solvent: DCM (30 mL)
Protocol:
-
Dissolve the crude amine and TEA in DCM. Cool to 0 °C.
-
Add Boc2O (dissolved in 5 mL DCM) dropwise.
-
Stir at RT for 4 hours.
-
Workup: Wash with 0.5 M HCl (cold, rapid wash to remove unreacted amine without deprotecting), then sat. NaHCO3, then brine.[3][5]
-
Dry (MgSO4) and concentrate.
-
Final Purification: Flash chromatography (SiO2, 10% EtOAc in Hexane).
Final Product: this compound Appearance: White waxy solid or colorless viscous oil.
Data Summary & Troubleshooting
Quantitative Benchmarks
| Step | Reaction | Typical Yield | Critical Parameter |
| 1 | Acid Reduction | 85 - 92% | Quench carefully; remove borates completely. |
| 2A | Mitsunobu | 75 - 85% | Order of addition (DIAD last) is crucial. |
| 2B | Hydrazinolysis | 80 - 90% | Ensure complete removal of phthalhydrazide. |
| 3 | Boc Protection | >95% | pH control during workup. |
| Total | Overall | ~55 - 65% | High Purity Route |
Troubleshooting Guide
-
Stench Management: Thiane derivatives have a characteristic sulfur odor. All rotary evaporator exhausts should be vented into a fume hood or bleach scrubber. Glassware can be treated with dilute bleach to oxidize residual sulfides before cleaning.
-
S-Oxidation: If the final product shows M+16 or M+32 peaks in MS (sulfoxide/sulfone), ensure all solvents are degassed and free of peroxides (especially THF/ethers). Avoid prolonged exposure to air on silica gel.
Pathway Visualization
The following diagram illustrates the logical flow and chemical transformations described above.
Caption: Step-by-step workflow for the synthesis of this compound via the Mitsunobu-Gabriel route.
References
-
Corey, E. J., & Seebach, D. (1968). Organolithium Generation from Thioethers. Journal of Organic Chemistry.[8] (Foundational text on lithiation of S-heterocycles).
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8][9] Synthesis, 1981(1), 1-28.
-
Brown, H. C., & Choi, Y. M. (1982). Selective Reductions.[8] 29. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Synthesis of Alcohols in the Presence of Other Functional Groups.[8][10]
-
Organic Syntheses. (2004). General Procedures for Boc Protection of Amines. Organic Syntheses, Coll. Vol. 10, p.170.
Sources
- 1. DSpace [diposit.ub.edu]
- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Thiane synthesis - chemicalbook [chemicalbook.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. par.nsf.gov [par.nsf.gov]
Application Note: Strategic Incorporation of Thian-2-ylmethyl Moieties in Peptidomimetics
Topic: Using tert-butyl N-(thian-2-ylmethyl)carbamate in Peptide Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the technical protocols for utilizing This compound (CAS: N/A for specific commercial batches, generic structure class) as a building block in peptide synthesis. This compound serves as a critical precursor for introducing the thiane (tetrahydrothiopyran) ring system into peptide backbones, typically as a C-terminal capping group or a side-chain surrogate for Methionine.
The thiane ring offers unique pharmacological advantages, including restricted conformational flexibility compared to linear alkyl thioethers (like Methionine) and altered lipophilicity profiles. However, the sulfur atom at position 1 renders this moiety susceptible to oxidation (sulfoxide/sulfone formation) and electrophilic alkylation during standard acidic deprotection cycles. This application note provides a self-validating workflow to mitigate these risks.
Chemical Context & Pharmacological Logic[1][2][3]
Structural Analysis
The molecule consists of a primary amine protected by a tert-butoxycarbonyl (Boc) group, attached via a methylene bridge to the 2-position of a saturated six-membered sulfur ring (thiane).
-
Function: Bioisostere for Methionine or Cysteine derivatives; C-terminal amide modifier.
-
Key Challenge: The thioether sulfur (
) is a soft nucleophile. During the removal of Boc groups (using TFA) or other protecting groups, the generation of tert-butyl carbocations ( ) can lead to irreversible S-alkylation (sulfonium salt formation).[1] Furthermore, atmospheric oxygen can oxidize the sulfur to a sulfoxide ( ) or sulfone ( ).
Strategic Application
This building block is most effectively employed in Convergent Solution-Phase Synthesis or as a Terminal Capping Reagent .
-
Scenario A (C-Terminal Capping): The Boc group is removed, and the resulting free amine is coupled to the C-terminus of a protected peptide fragment.
-
Scenario B (Urea Linkage): The Boc-amine is reacted with an isocyanate or activated carbamate to form urea-linked peptidomimetics.
Critical Handling & Pre-Synthesis Planning
Stability & Storage
-
Atmosphere: Store under Argon or Nitrogen. The thiane ring is prone to slow air oxidation.
-
Temperature:
is recommended for long-term storage. -
Solvents: Avoid protic solvents for storage. Use anhydrous DCM or DMF for reactions.
The "Sulfur-Safe" Strategy
To prevent the formation of the "S-tBu" adduct during deprotection, this protocol utilizes HCl in Dioxane rather than TFA for the initial Boc removal. HCl cleavage generates isobutylene gas (volatile) rather than the persistent tert-butyl cations generated in neat TFA, significantly reducing S-alkylation risk.
Experimental Protocols
Protocol A: Selective Boc-Deprotection (The "Clean" Method)
Objective: Isolate the thian-2-ylmethylamine hydrochloride salt without alkylating the sulfur atom.
Materials:
-
This compound (Starting Material)
-
4M HCl in 1,4-Dioxane (Anhydrous)
-
Diethyl Ether (Cold)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the Boc-carbamate in 2 mL of anhydrous DCM in a round-bottom flask.
-
Acidolysis: Add 5 mL of 4M HCl in Dioxane dropwise at
under a stream of nitrogen. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 45–60 minutes.
-
QC Check: Monitor by TLC (disappearance of starting material).
-
-
Evaporation: Concentrate the solution in vacuo (rotary evaporator) at
. Do not heat excessively. -
Precipitation: Triturate the resulting oil/solid with cold Diethyl Ether (
) to remove organic byproducts. -
Drying: Dry the resulting white/off-white solid (Amine
HCl salt) under high vacuum for 2 hours.-
Yield Expectation: >95% quantitative conversion.
-
Protocol B: Coupling to Peptide C-Terminus
Objective: Covalent attachment of the thiane amine to a peptide carboxylic acid using HATU activation.
Materials:
-
Peptide-COOH (Side-chain protected, e.g., Boc- or Fmoc-based)
-
Thian-2-ylmethylamine
HCl (From Protocol A) -
HATU (Coupling Reagent)
-
HOAt (Additive - optional, boosts efficiency)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition 1: Add DIPEA (2.0 equiv) to the peptide solution. Stir for 2 minutes to activate the carboxylate (formation of OAt-ester).
-
Amine Preparation: In a separate vial, dissolve the Thian-amine
HCl salt (1.2 equiv) in minimal DMF and add DIPEA (1.5 equiv) to neutralize the salt. -
Coupling: Transfer the amine solution into the activated peptide solution.
-
Reaction: Stir at RT for 2–4 hours under Nitrogen.
-
Monitoring: HPLC-MS is preferred. Look for the product mass. If
mass units are observed, oxidation has occurred (see Troubleshooting).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 5%
, Water, and Brine. -
Dry over
and concentrate.
-
Visualization: Reaction Workflow & Mechanism
Synthesis Workflow
The following diagram illustrates the convergent synthesis pathway, highlighting the critical decision points for sulfur protection.
Caption: Figure 1. Convergent synthesis workflow for C-terminal thiane modification. The "Risk Control Zone" highlights the step most susceptible to S-alkylation if incorrect acids (e.g., neat TFA without scavengers) are used.
Mechanistic Risk: S-Alkylation vs. Scavenging
This diagram explains why specific reagents are chosen, adhering to the E-E-A-T principle of explaining causality.
Caption: Figure 2.[2] Mechanistic comparison of deprotection routes. HCl/Dioxane is preferred as it avoids the generation of persistent carbocations that alkylate the thiane sulfur.
Analytical Data Summary & Troubleshooting
Expected Analytical Signatures
| Feature | Method | Observation | Notes |
| Purity | HPLC (C18) | Single sharp peak | Thiane is hydrophobic; expect retention time shift vs. linear analogs. |
| Identity | ESI-MS | Matches calculated mass. | |
| Oxidation | ESI-MS | Indicates Sulfoxide (S=O) or Sulfone (O=S=O). | |
| Alkylation | ESI-MS | Indicates tert-butyl adduct (+57 - H). |
Troubleshooting Guide
Issue 1: Mass spectrum shows M+16 peak.
-
Cause: Oxidation of the thiane sulfur during workup or coupling.
-
Solution: Add a reducing agent to the workup buffers (e.g., 5% sodium thiosulfate) or perform the coupling in the presence of Methionine (as a sacrificial scavenger) or Dimethyl Sulfide . Ensure all solvents are degassed.
Issue 2: Low coupling efficiency.
-
Cause: The secondary carbon at position 2 of the thiane ring creates steric bulk around the methylene amine.
-
Solution: Switch from HATU to COMU or PyBOP for higher reactivity. Increase reaction time and temperature (
) carefully (monitor for oxidation).
Issue 3: Racemization.
-
Cause: If the starting material is a single enantiomer (e.g., (S)-thian-2-ylmethyl...), high pH during coupling can cause epimerization at the C2 position.
-
Solution: Keep the base (DIPEA/NMM) equivalents strictly controlled (max 2.0 equiv relative to acid). Use Collidine as a milder base.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][][5][6] Chemical Reviews, 109(6), 2455-2504. Link (Grounding: Comprehensive review on protecting groups and scavenger usage).
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Grounding: Standard protocols for Boc removal and amine handling).
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link (Grounding: SPPS troubleshooting and scavenger cocktails).
- Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Postma, T. M., & Albericio, F. (2014). "Dithiol-Reducing Agents in Peptide Synthesis: The Good, The Bad, and The Ugly." European Journal of Organic Chemistry. Link (Grounding: Handling sulfur oxidation and scavengers).
Sources
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc) | CymitQuimica [cymitquimica.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Scalable synthesis methods for thiane-based carbamates
Abstract
Thiane (tetrahydrothiopyran) scaffolds serve as critical bioisosteres for cyclohexane and piperidine rings in medicinal chemistry, offering unique lipophilicity and metabolic stability profiles. However, scaling thiane-based chemistries presents distinct challenges, primarily due to sulfur’s susceptibility to oxidation and its tendency to poison transition metal catalysts. This guide details two robust, scalable protocols for synthesizing thiane-4-yl carbamates, prioritizing safety, cost-efficiency, and "green" process metrics over traditional phosgene-based routes.
Strategic Analysis & Retrosynthesis
The synthesis of thiane-based carbamates at scale requires a strategy that avoids the handling of gaseous phosgene and minimizes steps that could inadvertently oxidize the sulfide to a sulfoxide or sulfone.
Mechanism of Action & Choice: We prioritize 1,1'-Carbonyldiimidazole (CDI) and Transcarbamoylation methods.
-
Why CDI? It allows for a "one-pot" activation of the alcohol under mild conditions, avoiding the high toxicity of isocyanates and the corrosivity of chloroformates. It is compatible with the sulfur heterocycle.
-
Why Transcarbamoylation? For primary carbamates (
), this is the most atom-economic route, utilizing inexpensive methyl carbamate and avoiding hazardous azides.
Figure 1: Retrosynthetic Analysis of Thiane-Based Carbamates
Caption: Retrosynthetic strategy isolating Thian-4-ol as the divergent intermediate for various carbamate derivatives.
Core Protocol A: CDI-Mediated Carbamoylation (The "Universal" Route)
Applicability: Best for secondary carbamates (
Technical Rationale
Direct reaction with isocyanates is efficient but often limited by the availability of specific isocyanates. The CDI route effectively generates an in situ acyl-imidazole intermediate (an isocyanate equivalent) that reacts with amines. This method avoids metal catalysts, which is crucial as the thiane sulfur can chelate and poison Pd or Pt catalysts used in other methods.
Step-by-Step Protocol
Step 1: Synthesis of Thian-4-ol (Precursor Preparation)
-
Charge a reactor with Thian-4-one (1.0 equiv) and Methanol (10 vol). Cool to 0°C.
-
Add Sodium Borohydride (
, 0.6 equiv) portion-wise over 1 hour. Note: Exothermic H2 evolution. -
Monitor by TLC/HPLC until ketone is consumed (<1%).
-
Quench with Acetone (0.5 vol) followed by saturated aqueous
. -
Extract with Ethyl Acetate. The sulfur atom makes the product lipophilic; phase separation is usually sharp.
-
Concentrate to yield Thian-4-ol. (Typical Yield: 95-98%).
Step 2: CDI Activation & Coupling
-
Dissolve Thian-4-ol (1.0 equiv) in anhydrous Acetonitrile (MeCN) or THF (8 vol).
-
Critical: Moisture destroys CDI. Ensure water content is <0.05%.
-
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in one portion at room temperature.
-
Agitate at 20-25°C for 2 hours.
-
Self-Validation: Monitor the disappearance of the alcohol and the appearance of the imidazole intermediate via LC-MS or IR (carbonyl shift).
-
-
Add the Amine (
) (1.1 - 1.5 equiv). -
Heat to 50-60°C for 4-12 hours.
-
Optimization: If the amine is non-nucleophilic (e.g., anilines), add a base catalyst like DBU (0.1 equiv).
-
-
Workup:
-
Cool to RT. Add water (10 vol) slowly.
-
Many carbamates will crystallize directly upon water addition. If not, extract with Isopropyl Acetate (IPAc).
-
Wash organic layer with 1M HCl (to remove imidazole byproduct and unreacted amine) and then 5%
.
-
Figure 2: CDI Process Workflow
Caption: Operational flow for CDI-mediated synthesis, highlighting the critical acid wash step to remove imidazole.
Core Protocol B: Transcarbamoylation (The "Green" Route)
Applicability: Best for primary carbamates (
Technical Rationale
Using methyl carbamate or ethyl carbamate as a donor avoids handling ammonia gas or hazardous chloroformates. This reaction is equilibrium-driven and requires the removal of methanol to proceed.
Step-by-Step Protocol
-
Charge Thian-4-ol (1.0 equiv), Methyl carbamate (1.5 - 2.0 equiv), and Toluene (5 vol).
-
Add Catalyst: Aluminum Isopropoxide (
) or Dibutyltin Dilaurate (DBTDL) at 2-5 mol%.-
Note: While Tin is standard, Aluminum is preferred for pharma due to easier metal scavenging.
-
-
Reflux with a Dean-Stark trap or distillation head to remove Methanol continuously.
-
Temperature: 100-110°C.
-
-
Endpoint: Reaction is complete when Methanol collection ceases (approx 6-12 hours).
-
Workup:
-
Cool to 50°C. Add water to hydrolyze the aluminum catalyst (forms
precipitate). -
Filter through Celite while warm.
-
Crystallize the product by cooling the toluene filtrate or adding Heptane.
-
Process Safety & Handling of Thianes
Working with sulfur heterocycles requires specific safety protocols distinct from standard carbamate synthesis.
-
Odor Control: Thiane derivatives often possess a strong, disagreeable "cabbage/garlic" odor.
-
Scrubber: All reactor vents must pass through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) or dilute
. This oxidizes volatile sulfides to non-volatile, odorless sulfoxides/sulfones.
-
-
Oxidation Sensitivity:
-
The thiane sulfur is prone to oxidation to sulfoxide (
) or sulfone ( ) if exposed to strong oxidants (e.g., peroxides, peracids). -
Prevention: Use peroxide-free ethers (THF) and degas solvents. Avoid nitric acid washes.
-
-
Catalyst Poisoning:
-
Avoid using Pd/C or Pt catalysts for hydrogenation steps if the thiane ring is already formed. The sulfur lone pair will irreversibly bind to the metal surface. Use chemical reductants (Borohydrides, LAH) instead.
-
Data Comparison: Method Selection Guide
| Feature | Method A: CDI Coupling | Method B: Transcarbamoylation | Method C: Chloroformate/Phosgene |
| Primary Use | Secondary Carbamates (-NHR) | Primary Carbamates (-NH2) | All Types |
| Scalability | High (Pilot to Production) | High (Industrial) | High (Specialized Facility) |
| Atom Economy | Moderate (Imidazole waste) | High (Methanol waste) | Low (HCl + Salt waste) |
| Safety Profile | Excellent (Solid reagents) | Good (High temp required) | Poor (Toxic gas/liquid) |
| Sulfur Compatibility | High (Non-oxidizing) | High (Thermal stability req.) | Moderate (Acid byproduct) |
| Typical Yield | 85 - 95% | 75 - 90% | >90% |
References
-
BenchChem. (2025).[1] A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. BenchChem Application Notes. Link
-
Organic Chemistry Portal. (2023). Carbamate Synthesis by Carbamoylation. Organic Chemistry Portal. Link
-
Bao, J., et al. (2021).[2] Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones. Organic Letters, 23(2), 586–591. Link
-
Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide. Stanford University. Link
- Vertex AI Search. (2026). Consolidated Search Results on Thiane Synthesis.
Disclaimer: The protocols described herein are for research and development purposes. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA) and conducted in accordance with local safety regulations.
Sources
Reaction conditions for N-alkylation of tert-butyl N-(thian-2-ylmethyl)carbamate
Application Note: Chemoselective -Alkylation of Thiane-Functionalized Carbamates
Abstract & Objective
The objective is to introduce an alkyl group (
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
The substrate presents a classic competing nucleophile scenario:
-
Carbamate Nitrogen (
-Boc): Weakly nucleophilic in its neutral state ( in DMSO). It requires a strong base to form the imidate anion ( ), which is a hard nucleophile . -
Thiane Sulfur: A soft nucleophile that is perpetually reactive. It reacts readily with soft electrophiles (like alkyl iodides) to form irreversible sulfonium salts.
The Solution: Kinetic Control via Deprotonation
To achieve
-
-Anion: High charge density, highly reactive (Reaction rate
). -
Neutral Sulfur: Lower reactivity compared to the anion.
Key Success Factor: The base must be strong enough to fully deprotonate the carbamate (NaH is preferred over carbonates) and the electrophile addition must be controlled to prevent local excesses where the neutral sulfur might compete.
Reaction Pathway Diagram
Figure 1: Kinetic competition between N-anion formation (desired) and neutral S-alkylation (undesired).
Experimental Protocol (Gold Standard)
This protocol uses Sodium Hydride (NaH) in DMF .[1] This system is superior to Phase Transfer Catalysis (PTC) for this specific substrate because it ensures complete anion formation, minimizing the window for
Materials
-
Substrate: tert-butyl
-(thian-2-ylmethyl)carbamate (1.0 equiv) -
Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv). Note: Alkyl Bromides are preferred over Iodides to improve "Hard-Hard" matching, though Iodides are acceptable if added slowly.
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran).[2] DMF is preferred for solubility and rate.
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve the substrate (1.0 equiv) in anhydrous DMF (
concentration).
-
-
Deprotonation (Critical Step):
-
Cool the solution to 0°C (ice bath).
-
Add NaH (1.5 equiv) portion-wise over 5 minutes.
-
Observation: Gas evolution (
) will occur.[3] -
Stir at 0°C for 30–45 minutes.
-
Why? You must ensure the deprotonation is complete before introducing the electrophile. The solution usually turns slightly yellow.
-
-
Alkylation:
-
Dissolve the Alkyl Halide (1.1 equiv) in a minimal amount of DMF.
-
Add the Alkyl Halide solution dropwise to the reaction mixture at 0°C.
-
Control: Do not dump the electrophile in all at once. High local concentration of R-X favors the non-selective background reaction with Sulfur.
-
-
Reaction Progression:
-
Allow the mixture to warm to Room Temperature (RT) slowly.
-
Stir for 2–16 hours (monitor by TLC/LC-MS).
-
Self-Validation Check:
-
TLC: The
-alkyl product is usually less polar than the starting material (higher ). -
Side Product: If
-alkylation occurs, the sulfonium salt will stay at the baseline or precipitate.
-
-
-
Workup:
-
Cool back to 0°C.
-
Quench carefully with saturated aqueous
(excess NaH will bubble). -
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash: Wash the organic layer with water (
) to remove DMF, then brine ( ). -
Dry: Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc).
-
Optimization & Troubleshooting Data
The following table summarizes conditions to optimize yield based on the nature of the alkylating agent.
| Parameter | Condition A (Standard) | Condition B (Sensitive R-X) | Condition C (Avoid if possible) |
| Base | NaH (1.5 eq) | KHMDS (1.2 eq) | |
| Solvent | DMF | THF | Acetone / MeCN |
| Temp | 0°C | Reflux | |
| Electrophile | Alkyl Bromide/Iodide | Alkyl Triflate | Alkyl Iodide (excess) |
| Selectivity | High ( | Very High ( | Low (Mixed |
| Why? | Best balance of rate/cost. | Use if elimination is a risk. | Weak bases leave neutral S to compete. |
Troubleshooting Specific Issues
-
Problem: Significant
-alkylation observed.-
Diagnosis: The electrophile is too "soft" (e.g., Methyl Iodide) or the deprotonation was incomplete.
-
Solution: Switch to Alkyl Bromide (harder electrophile). Increase deprotonation time. Ensure temperature remains low (0°C) during addition.
-
-
Problem: Low Conversion.
-
Diagnosis: Steric hindrance from the thiane ring or Boc group.
-
Solution: Add TBAI (tetrabutylammonium iodide, 0.1 eq) as a catalyst only if using Alkyl Chlorides/Bromides. (Note: TBAI generates in-situ iodide, which increases risk of S-alkylation, so use sparingly).
-
-
Problem: Elimination of the Alkyl Halide.
-
Diagnosis: Base is too strong/hot.
-
Solution: Use
in DMF at RT.[1] While slower, Cesium allows for a "softer" deprotonation that sometimes spares sensitive alkyl halides.
-
Workflow Visualization
Figure 2: Optimized experimental workflow for NaH-mediated alkylation.
References
-
BenchChem. (2025).[2][4] Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate. Retrieved from
- Johnstone, R. A. W., et al. (1969). Heterogeneous and Homogeneous Alkylation of Amines. Journal of the Chemical Society C, 2223.
-
Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from
-
ResearchGate Discussion. (2016). How to do alkylation of NHBoc amines using alkyl bromide? Retrieved from
-
Organic Chemistry Portal. (2023). Boc Protecting Group.[1][4][5][6][7][8][9] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Sulfur Oxidation & Alkylation During Boc Deprotection
Topic: Boc Deprotection of Thiane Amines (Sulfur-Containing Heterocycles) Ticket ID: #S-OX-PREV-001 Status: Active Assigned Specialist: Senior Application Scientist
Core Directive: The "Silent Killer" Mechanism
The Problem: You are observing side products (+16 Da or +56 Da) during the deprotection of thiane amines. While "oxidation" (sulfoxide formation, +16 Da) is the common complaint, the primary mechanistic failure in Boc deprotection of thioethers is often S-tert-butylation (alkylation, +56 Da), which users frequently misidentify or which complicates the spectra.
The Cause:
Acidolytic cleavage of the Boc group generates the tert-butyl cation (
-
Oxidation (+16 Da): Caused by dissolved oxygen, peroxides in aged TFA, or workup conditions.
-
Alkylation (+56 Da): Caused by the
cation attacking the sulfur.
Visualizing the Failure Mode
The following diagram illustrates the competing pathways destroying your yield.
Figure 1: Mechanistic pathway showing how the tert-butyl cation attacks the thiane sulfur if left unscavenged.
Experimental Protocols
Do not rely on "standard" TFA/DCM protocols. Thioethers require specific "Cocktails."
Protocol A: The "Scavenger Cocktail" (Recommended)
Best for: Complex substrates, high-value intermediates, and preventing both alkylation and oxidation. Basis: Modified "Reagent K" approach used in peptide chemistry for Methionine.
| Reagent | Role | Ratio (v/v) |
| TFA | Acid Source | 85% |
| Thioanisole | Primary Scavenger (Soft nucleophile to trap | 5% |
| Water | Hydrolysis / Cation quenching | 5% |
| Phenol | Scavenger (Traps cations) | 2.5% |
| TIPS | Triisopropylsilane (Hydride source, reduces cations) | 2.5% |
Step-by-Step:
-
Prepare Reagents: Ensure TFA is fresh (colorless). If yellow, distill or discard (yellow = peroxides = oxidation).
-
Mix Cocktail: Premix the scavengers (Thioanisole, Phenol, Water, TIPS) before adding TFA to avoid exothermic spikes.
-
Dissolution: Dissolve your Boc-thiane (1.0 equiv) in a minimum amount of DCM (optional, only if solubility is poor).
-
Reaction: Add the Scavenger/TFA cocktail (approx. 10-20 mL per gram of substrate) at 0°C .
-
Warm Up: Allow to warm to Room Temperature (RT). Stir for 1-2 hours.
-
Workup (Critical):
-
Precipitation (Preferred): Pour reaction mixture into cold Diethyl Ether (
) or MTBE. The amine salt should precipitate; scavengers remain in the ether. Centrifuge/filter. -
Extraction: If no precipitate, evaporate TFA (keep temp < 40°C). Partition between water and ether. Wash the aqueous layer (containing product) extensively with ether to remove thioanisole. Lyophilize the aqueous layer.[3]
-
Protocol B: The Non-Oxidizing Alternative (HCl/Dioxane)
Best for: Simple thiane amines where purification of scavengers is difficult.
Why: HCl cleavage generates tert-butyl chloride (
Step-by-Step:
-
Solvent: Dissolve substrate in 1,4-Dioxane (or MeOH if ester/transesterification is not a concern).
-
Reagent: Add 4M HCl in Dioxane (4-10 equivalents).
-
Additive: Add Dimethyl Sulfide (DMS) (5-10 eq) or 1,2-Ethanedithiol (EDT) (5 eq).
-
Note: While HCl is "cleaner," the cation still exists. DMS is a volatile scavenger that is easier to remove than thioanisole.
-
-
Reaction: Stir at RT for 30-60 mins.
-
Workup: Concentrate in vacuo. The byproduct
and excess DMS are volatile and will evaporate.
Decision Logic & Troubleshooting
Use this logic flow to select your method.
Figure 2: Decision tree for selecting the appropriate deprotection protocol based on substrate properties.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Mass +16 Da (M+16) | Oxidation (Sulfoxide). Old TFA containing peroxides or air exposure. | 1. Use fresh TFA (ampoules preferred).2. Add Dimethyl Sulfide (DMS) to the reaction (reduces sulfoxides back to sulfides).3. Degas solvents with Argon. |
| Mass +56 Da (M+56) | S-Alkylation (S-tBu). The | 1. Increase Scavenger Load: Switch to Protocol A (Thioanisole is mandatory).2. Lower Temp: Run reaction at 0°C for longer. |
| Incomplete Reaction | Acid concentration too low due to scavenger dilution. | Increase reaction time. Do not increase temperature (increases alkylation risk). |
| "Rotten Egg" Smell | Use of EDT or Thioanisole.[3] | This is normal. Quench glassware in bleach bath to oxidize thiols to sulfonates (odorless) before washing. |
| Product is an Oil | TFA salts of thianes are often hygroscopic oils. | Switch to Protocol B (HCl salt) or perform an ion exchange to HCl form. |
References & Authoritative Grounding
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. Describes the fundamental "Low-High" acidity concept and scavenger necessity.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[3] (Defines "Reagent K" logic applicable here).
-
Pearson, D. A., et al. (1989). Method for deprotection of synthetic peptides.[1][3][5][6][7] Detailed analysis of scavenger cocktails (TFA/Phenol/Thioanisole/EDT).
-
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. (Establishes DMS as a reducing agent for sulfoxides).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
Minimizing side reactions in thiane-2-methylamine synthesis
Technical Support Center: Thiane-2-Methylamine Synthesis
Welcome to the technical support guide for the synthesis of thiane-2-methylamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic amine. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting common side reactions.
The thiane moiety is a crucial scaffold in numerous pharmacologically active compounds, and the 2-methylamine substitution provides a key handle for further derivatization. However, its synthesis is not without challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues encountered in the lab.
Overview of Synthetic Strategies
The synthesis of a primary amine like thiane-2-methylamine can be approached via several established routes. The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability requirements. The most common pathways originate from precursors such as an aldehyde, a carboxamide, or a suitable alkyl halide.
Caption: Primary synthetic routes to thiane-2-methylamine.
Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My reductive amination of thiane-2-carbaldehyde is producing the secondary amine, bis(thian-2-ylmethyl)amine. How can I suppress this side reaction?
This is a classic problem of over-alkylation. While reductive amination is designed to minimize this issue compared to direct alkylation with halides, it can still occur, especially if ammonia is used as the amine source. The primary amine product is often more nucleophilic than ammonia, allowing it to compete for reaction with the starting aldehyde.
Core Issue: The intermediate imine (from the primary amine product and another aldehyde molecule) can be reduced to form the secondary amine.
Solutions:
-
Use a Large Excess of the Amine Source: When using ammonia or an ammonium salt (e.g., ammonium acetate), employ a significant molar excess (5-10 equivalents). This statistically favors the reaction of the aldehyde with the primary amine source over the newly formed product.
-
Control the Rate of Addition: Add the reducing agent slowly to the mixture of the aldehyde and the amine source. This keeps the concentration of the primary amine product low at any given time, reducing its chance to react further.
-
One-Pot Procedure with a Selective Reducing Agent: The most effective solution is to use a reducing agent that is selective for the iminium ion over the aldehyde.[1] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are less reactive towards the aldehyde at slightly acidic pH, but readily reduce the imine/iminium ion as it forms.[1][2]
Caption: Desired vs. undesired pathways in reductive amination.
FAQ 2: I'm attempting to reduce thiane-2-carbaldehyde, but the main product is thiane-2-methanol. What's going wrong?
This indicates that the reduction of the aldehyde carbonyl is occurring faster than imine formation and subsequent reduction. This is a common issue when using non-selective reducing agents or under suboptimal pH conditions.
Core Issue: The reducing agent is not selective and attacks the aldehyde before it can react with the amine.
Solutions:
-
Choice of Reducing Agent: Avoid powerful, non-selective hydrides like sodium borohydride (NaBH₄) in a one-pot reaction unless conditions are carefully controlled. As mentioned in FAQ 1, NaBH₃CN and NaBH(OAc)₃ are superior for this transformation because they are more selective for the protonated imine.[1][2]
-
pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-6).[3] This pH range is sufficient to catalyze water elimination to form the imine without significantly degrading the aldehyde or the amine. If the medium is too neutral or basic, imine formation is slow, giving the reducing agent more time to attack the aldehyde. If it's too acidic, the amine source will be fully protonated and non-nucleophilic.
-
Two-Step Procedure: If selectivity remains an issue, consider a two-step approach. First, form the imine by reacting the aldehyde and amine (often with removal of water). Then, in a separate step, add the reducing agent (now NaBH₄ can be used effectively) to reduce the isolated imine.
| Reducing Agent | Typical Conditions | Selectivity for Imine vs. Aldehyde | Safety/Handling Notes |
| NaBH(OAc)₃ | 1.1-1.5 eq, CH₂Cl₂, rt | High | Moisture sensitive, but less toxic than cyanoborohydride. |
| NaBH₃CN | 1.1-1.5 eq, MeOH, pH 4-6 | High | Stable in acid, but generates toxic HCN gas below pH 3.[1] |
| H₂/Catalyst (Pd/C, PtO₂) | H₂ balloon or Parr shaker, MeOH/EtOH | Good | Requires specialized hydrogenation equipment; may reduce other functional groups.[4] |
| NaBH₄ | 1.1-1.5 eq, MeOH, 0°C to rt | Low | Can reduce aldehydes directly; best for a two-step process after imine formation.[1] |
FAQ 3: The deprotection of my N-(thian-2-ylmethyl)phthalimide (from Gabriel synthesis) is giving a low yield. What are the best conditions?
The Gabriel synthesis is an excellent method for producing primary amines without over-alkylation.[5][6][7] However, the final deprotection step to release the free amine can be problematic.
Core Issue: The cleavage of the phthalimide group often requires harsh conditions that can lead to side reactions or incomplete conversion.
Solutions:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally preferred method.[8] Refluxing the N-alkylphthalimide with hydrazine (NH₂NH₂) in an alcohol solvent (like ethanol) yields the desired primary amine and a phthalhydrazide precipitate.[5] While effective, separating the product from the phthalhydrazide can sometimes be challenging.
-
Acidic Hydrolysis: Heating with strong acids (e.g., concentrated HCl or H₂SO₄) can cleave the imide bonds. However, this method requires harsh conditions and prolonged heating, which may not be suitable for sensitive substrates.[5][8] The amine is also liberated as its ammonium salt, requiring a subsequent neutralization step.
-
Basic Hydrolysis: Strong aqueous base (e.g., NaOH) can also be used, but like acid hydrolysis, it often requires high temperatures.
Troubleshooting Hydrazinolysis:
-
Incomplete Reaction: Ensure at least one equivalent of hydrazine is used and that the reflux time is sufficient (monitor by TLC).
-
Product Isolation: After the reaction, the phthalhydrazide precipitate is often removed by filtration. The filtrate containing the amine can be purified by extraction after acidification/basification or by distillation.
Recommended Protocol: One-Pot Reductive Amination
This protocol is optimized for high selectivity and yield, minimizing the formation of both alcohol and secondary amine byproducts.
Materials:
-
Thiane-2-carbaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiane-2-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Amine Source: Add ammonium acetate (3.0 to 5.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.
-
Reduction: In portions, slowly add sodium triacetoxyborohydride (1.2 eq) to the stirring suspension over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).
-
Workup - Quench: Once the reaction is complete, cool the flask in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl. Stir for 10 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as the hydrochloride salt. Wash the aqueous layer with DCM (2x) to remove any unreacted starting material and non-basic impurities.
-
Workup - Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is >10.
-
Workup - Final Extraction: Extract the free amine from the basic aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic extracts from the final extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiane-2-methylamine.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
ResearchGate. (2025, August 6). One-pot synthesis of 2H-thiopyrans from β-amino enones | Request PDF. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
-
Chemistry Steps. (2020, April 15). The Gabriel Synthesis. [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
-
Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
organic-chemistry.org. Chapter 22: Gabriel synthesis RNH2. [Link]
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]
-
MDPI. (2023, June 6). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Overcoming catalyst poisoning by sulfur in thiane derivative coupling
Topic: Overcoming Catalyst Poisoning by Sulfur in Thiane Derivative Coupling Ticket Priority: High (Systemic Assay Failure) Assigned Specialist: Senior Application Scientist, Catalysis Division
The Core Problem: The "Thiane Paradox"
Executive Summary:
Coupling thiane (tetrahydrothiopyran) derivatives presents a significantly higher difficulty tier than thiophenes. Unlike thiophene, where the sulfur lone pair is delocalized into the aromatic system, the sulfur atom in a thiane ring is
These lone pairs act as potent "soft" Lewis bases, coordinating strongly to the "soft" Palladium(II) center. This creates a resting state that is too stable (thermodynamic sink), effectively shutting down the catalytic cycle by preventing the coordination of the oxidative addition partner or the transmetallation reagent.
The Failure Mode:
-
Symptom: Reaction initiates but stalls at <15% conversion.
-
Cause: Competitive coordination. The thiane substrate acts as a better ligand than your phosphine, displacing it and forming a catalytically inactive [Pd(Thiane)n] complex.
Diagnostic Module: Is Your Catalyst Poisoned?
Before changing your entire system, confirm that sulfur poisoning is the root cause using this diagnostic workflow.
The "Spike" Validation Protocol
Do not rely on color changes (Pd-black precipitation), as thioether-Pd complexes often remain soluble and clear yellow/orange.
-
Run Standard Reaction: Set up your coupling reaction with standard conditions (e.g., 5 mol% catalyst).
-
Monitor Kinetics: Take GC/LC aliquots at t=0, 15, 30, and 60 mins.
-
The Stall Point: If conversion plateaus (e.g., stops at 10% and holds for 30 mins), proceed to step 4.
-
The Spike: Add a fresh batch of catalyst (another 5 mol%) without adding more substrate.
-
Interpretation:
-
Scenario A (Reaction Restarts): The catalyst was poisoned/degraded. Confirmed Sulfur Poisoning.
-
Scenario B (No Change): The catalyst is active, but the substrate is consumed or product inhibition is occurring. Check Reagents/Stoichiometry.
-
Visualizing the Poisoning Mechanism
Caption: Figure 1. The Competitive Landscape. The thiane sulfur (yellow path) outcompetes the phosphine ligand, creating an irreversible dead-end complex (red) that halts the catalytic cycle.
Solution Architecture: Ligand Selection Strategy
To overcome thiane poisoning, you must utilize the "Umbrella Effect." You need a ligand that is sufficiently bulky to physically shield the Pd center from the approaching sulfur lone pair, yet flexible enough to allow the oxidative addition of the aryl halide.
Tier 1: The Gold Standard (Pd-PEPPSI)
The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is the most robust solution for sulfur-rich environments.
-
Why it works: The N-Heterocyclic Carbene (NHC) ligand is a strong
-donor (electron-rich) and has massive steric bulk (wingtip groups) that prevents sulfur coordination. -
Recommendation: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent.[1]
Tier 2: Bulky Biaryl Phosphines (Buchwald Ligands)
If NHCs fail, use Third/Fourth Generation Buchwald Precatalysts.
-
Why it works: The biaryl backbone induces a secondary interaction with Pd, and bulky alkyl groups (cyclohexyl/t-butyl) create a steric wall.
-
Recommendation: XPhos Pd G4 or RuPhos Pd G4.
Comparative Ligand Performance Table
| Ligand Class | Example | Sulfur Tolerance | Mechanism of Resistance | Recommended For |
| Standard Phosphine | Critical Failure | None. Easily displaced by S. | Do not use. | |
| Bidentate | Low | Chelate effect is insufficient against thiane S. | Simple aryls only. | |
| Buchwald (Dialkylbiaryl) | XPhos / SPhos | High | Steric bulk hinders S-approach. | Suzuki/Buchwald couplings. |
| NHC (Carbene) | Pd-PEPPSI-IPr | Superior | Strong | Difficult, S-rich substrates. |
Experimental Protocol: The "Resilient" Coupling
Objective: Suzuki-Miyaura coupling of a 4-bromothiane derivative with an aryl boronic acid.
Reagents:
-
Substrate: 4-Bromothiane derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2.0 - 5.0 mol%)
-
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene/Water (10:1)
Step-by-Step Methodology:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.
-
Solids Addition: Charge the vial with the Bromothiane (1.0 eq), Boronic acid (1.5 eq), Base (3.0 eq), and Pd-PEPPSI-IPr (2 mol%) .
-
Note: PEPPSI catalysts are air-stable solids, so no glovebox is required for weighing.
-
-
Degassing: Seal the vial. Evacuate and backfill with inert gas (3x).
-
Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe.
-
Tip: If solubility is poor, add 10% water. The biphasic system often helps sequester inorganic salts.
-
-
Activation: Heat the reaction to 60°C - 80°C .
-
Crucial: Do not overheat immediately. The activation of the PEPPSI precatalyst (loss of the pyridine "throw-away" ligand) occurs efficiently at 60°C.
-
-
Monitoring: Check HPLC/GC at 1 hour.
-
Troubleshooting: If conversion is <50% at 1 hour, spike with an additional 2 mol% catalyst and raise temp to 100°C.
-
Optimization Workflow Diagram
Caption: Figure 2. Optimization Logic. If the robust NHC protocol fails, users should pivot to extreme steric bulk (XPhos) or switch metal centers (Nickel).
Frequently Asked Questions (FAQs)
Q: I usually use Pd(PPh3)4 for Suzuki couplings. Why is it failing completely here?
A:
Q: Can I just add more catalyst to overcome the poisoning? A: This is the "Sacrificial Method." It can work, but it is inefficient and expensive. You might need 10-20 mol% Pd because the first 5-10% is simply "sacrificed" to bind all the sulfur sites. It is better to use a sulfur-tolerant ligand (PEPPSI/Buchwald) at 1-2 mol%.
Q: Does the oxidation state of the sulfur matter? A: Yes, critically.
-
Sulfide (Thiane): Strong Poison (Lone pairs available).
-
Sulfoxide (Thiane-1-oxide): Mild Poison (Oxygen coordinates, but weaker).
-
Sulfone (Thiane-1,1-dioxide): Non-Poison (Lone pairs unavailable).
-
Strategy: If your synthesis allows, oxidize the thiane to the sulfone before coupling, then reduce it back later. Sulfones couple as easily as standard arenes.
Q: Would Nickel be a better alternative? A: Nickel is "harder" than Palladium and can sometimes tolerate sulfur better, or interact with it differently. However, Nickel is prone to oxidative addition into the C-S bond itself (ring opening), which might destroy your thiane ring. Use Ni only if Pd-PEPPSI fails, and screen ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) to protect the metal.
References
-
Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst."[1] Chemistry – A European Journal.
-
Buchwald, S. L. , et al. (2008). "Ligand Effects in Pd-Catalyzed C-N Cross-Coupling Reactions." Chemical Science.
-
Hartwig, J. F. (2007). "Evolution of Fourth Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research.
-
Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery." Chemical Reviews.
Sources
Stability of tert-butyl N-(thian-2-ylmethyl)carbamate under acidic conditions
This technical guide addresses the stability and deprotection of tert-butyl N-(thian-2-ylmethyl)carbamate under acidic conditions. It is designed for researchers observing unexpected impurities or decomposition during synthesis.
Executive Summary
Is this compound stable in acid? No, not in neat acidic media. While the thiane ring itself is generally stable to Brønsted acids, the thioether (sulfide) moiety within the ring is highly nucleophilic.
During acid-mediated Boc deprotection (e.g., using TFA or HCl), the cleavage of the carbamate generates a reactive tert-butyl cation .[1][2] Without adequate scavengers, this carbocation will irreversibly alkylate the thiane sulfur, forming a stable S-tert-butyl sulfonium salt . This results in a persistent impurity (M+56 Da) and loss of yield.
Recommendation: You must use cation scavengers (e.g., triethylsilane, thioanisole) during deprotection.
Technical Deep Dive: The Mechanism of Failure
To troubleshoot effectively, you must understand the competing pathways occurring in your flask.
The "Self-Immolation" Pathway
When you treat your compound with Trifluoroacetic Acid (TFA), the Boc group cleaves to release the free amine, CO₂, and a tert-butyl cation (
-
In an ideal scenario: The
eliminates a proton to form isobutylene (gas) or is trapped by a scavenger. -
In your scenario (Thiane substrate): The sulfur atom in the thiane ring acts as an internal or intermolecular nucleophile. It traps the
faster than the cation can eliminate.
Visualization: Competing Reaction Pathways
The following diagram illustrates why your yield might be low or why you see unexpected mass peaks.
Figure 1: Mechanistic divergence during Boc deprotection of sulfur-containing substrates. Without scavengers, the pathway shifts toward S-alkylation.
Troubleshooting Guide & FAQs
Q1: I see a mass shift of +56 Da in my LC-MS after deprotection. What is it?
Diagnosis: This is the tell-tale sign of S-tert-butylation . Explanation: The Boc group was removed (M - 100), but a tert-butyl cation immediately re-attached to the sulfur atom (M + 56). The net change from the starting material is M - 44, but relative to the desired free amine, it is M + 56. Solution: This reaction is generally irreversible under standard conditions. You must repeat the experiment using the Scavenger Protocol (see Section 4).
Q2: Can I use HCl in Dioxane instead of TFA to avoid this?
Answer: Not entirely. While HCl in dioxane is less conducive to cation stabilization than TFA, the tert-butyl cation is still generated. If the concentration of your substrate is high, intermolecular S-alkylation can still occur. Recommendation: If you prefer HCl, add triethylsilane (TES) or anisole to the reaction mixture.
Q3: I see a mass shift of +16 Da. Is my ring opening?
Diagnosis: This is likely Sulfoxide formation (Oxidation) , not ring opening. Cause: Old TFA often contains dissolved oxygen or trace peroxides. Thianes are easily oxidized to sulfoxides. Solution:
-
Use fresh, high-quality TFA.
-
Degas your solvents with nitrogen/argon before use.
-
Add dimethyl sulfide (DMS) or methionine as a sacrificial reducing agent if the problem persists.
Q4: Why is my yield low even with scavengers?
Diagnosis: You might be using the wrong scavenger. Explanation: Oxygen-based scavengers (like water or anisole) are sometimes not nucleophilic enough to outcompete the sulfur in your thiane ring. Solution: Switch to a sulfur-based scavenger (like thioanisole or 1,2-ethanedithiol ) or a hydride donor (triethylsilane ). These are "soft" nucleophiles that match the reactivity of the carbocation better.
Validated Experimental Protocols
Protocol A: The "Golden Standard" (TFA + Silane)
Best for high-value intermediates where purity is critical.
Reagents:
-
Substrate: this compound
-
Solvent: Dichloromethane (DCM)[2]
-
Scavenger: Triethylsilane (TES)
Procedure:
-
Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Add Triethylsilane (2.0 - 5.0 equiv) . Note: Do not skip this step.
-
Cool the solution to 0 °C.
-
Add TFA dropwise (Final ratio DCM:TFA should be roughly 2:1 or 4:1).
-
Warm to room temperature and stir. Monitor by TLC/LC-MS.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove excess TFA and silane byproducts.
Protocol B: The "Odorless" Alternative (HCl/Dioxane + Anisole)
Use if you cannot tolerate the smell of thiol scavengers.
Reagents:
-
4M HCl in Dioxane[2]
-
Anisole (or 1,3-dimethoxybenzene)
Procedure:
-
Dissolve substrate in minimal dioxane.
-
Add Anisole (5.0 equiv) .
-
Add 4M HCl in Dioxane (10-20 equiv of acid).
-
Stir at room temperature.
-
Workup: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether to remove the anisole and byproducts.
Data Comparison: Scavenger Efficiency
| Scavenger System | Efficiency for Thioethers | Odor | Ease of Workup | Recommendation |
| None (Neat TFA) | Poor (High S-alkylation) | High | Easy | AVOID |
| Water (5%) | Low-Medium | None | Easy | Not recommended for thianes |
| Anisole | Medium | Low | Medium | Good for HCl methods |
| Triethylsilane (TES) | High | Low | High (Volatile) | Preferred |
| Thioanisole | Very High | High (Stench) | Low (High BP) | Use for difficult cases |
| 1,2-Ethanedithiol (EDT) | Very High | Extreme | Low | Last resort |
Troubleshooting Workflow Diagram
Use this decision tree to diagnose post-reaction issues.
Figure 2: Diagnostic workflow for analyzing reaction outcomes.
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link (Seminal paper on scavenger cocktails).
-
Pearson, D. A., et al. (1989). "Method for the deprotection of Boc-groups in the presence of sulfides." Journal of Organic Chemistry. Link (Establishes Triethylsilane/TES as a superior scavenger).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley. (Standard reference for stability profiles of Boc and Thioethers).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][7][8] Chemical Reviews. Link (Comprehensive review including S-alkylation mechanisms).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from crude tert-butyl N-(thian-2-ylmethyl)carbamate
Technical Support Center: Purification of tert-butyl N-(thian-2-ylmethyl)carbamate
Ticket ID: #PUR-BOC-THIAN-001 Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist
Introduction & Mission Statement
Hello. You have reached the Tier 3 Technical Support desk for Advanced Organic Synthesis. I understand you are struggling with the purification of This compound .
This is not a generic "Boc-amine"; the presence of the thiane (tetrahydrothiopyran) ring introduces a sulfur atom that acts as a "soft" nucleophile and a redox-sensitive site. This changes the rules for standard Boc purification. Our goal is to isolate your target molecule while preventing three specific failure modes:
-
S-Oxidation: Inadvertent conversion of the thiane sulfide to sulfoxide/sulfone.
-
Boc-Cleavage: Acid-catalyzed loss of the protecting group during workup.[1]
-
Lipophilic Contamination: Difficulty separating excess Boc anhydride (
) from your similarly lipophilic product.
Diagnostic & Decision Matrix
Before proceeding, compare your current analytical data (TLC/LCMS/NMR) with the table below to identify your primary impurity profile.
| Impurity Type | Diagnostic Signal (1H NMR / TLC) | Physicochemical Nature | Removal Strategy |
| Excess | Lipophilic, neutral.[2] | Chemical Scavenging (See Protocol A) | |
| Unreacted Amine | Broad singlet (NH), polar baseline spot. | Basic, polar.[2] | Acidic Wash (See Protocol B) |
| Thiane S-Oxide | Shift of ring protons adjacent to S ( | Very Polar. | Chromatography (See Protocol C) |
| Residual Solvent | Discrete multiplets (e.g., THF, EtOAc). | Volatile. | High Vac / Azeotrope |
Workflow Visualization
The following logic flow dictates your purification strategy. Do not default to chromatography immediately if chemical washing can solve the problem.
Figure 1: Decision tree for the purification of thiane-containing carbamates.
Troubleshooting Protocols
Protocol A: The "Sticky" Impurity (Removing Excess )
The Problem:
Step-by-Step:
-
Quantify: Estimate the excess
(e.g., 0.2 eq). -
Add Scavenger: Add N,N-Dimethyl-1,3-propanediamine (DMPA) (0.5 eq relative to starting material, or 2-3x excess relative to residual
) to the reaction mixture. -
Stir: Agitate at room temperature for 15–30 minutes.
-
Wash: Dilute with EtOAc and wash with 10% Citric Acid (aq).
-
Result: The tertiary amine on the scavenger becomes protonated, rendering the "Boc-Scavenger" byproduct water-soluble. It partitions into the aqueous layer, leaving your product in the organic layer [1].
-
Protocol B: The "Safe" Acid Wash (Removing Unreacted Amines)
The Problem: You need to remove the starting material (thian-2-ylmethanamine) without cleaving the acid-labile Boc group on your product.
The Solution: Use an acid with a
Step-by-Step:
-
Selection: Do NOT use 1M HCl if you can avoid it. Use 0.5 M Citric Acid or 0.5 M
. -
Execution: Wash the organic layer (EtOAc or DCM) twice with the citric acid solution.
-
Verification: The unreacted amine (starting material) will be protonated and move to the aqueous phase. Your Boc-carbamate remains in the organic phase.
-
Neutralization: Follow immediately with a saturated
wash to neutralize any residual acidity in the organic layer before concentration.
Protocol C: The Sulfur Issue (Thiane Oxidation)
The Problem: The sulfur in the thiane ring is prone to oxidation to sulfoxide (
Step-by-Step:
-
Prevention: Ensure your ethers (THF,
) are peroxide-free. Use strip tests. -
Separation: If S-oxides form, they are significantly more polar than the sulfide.
-
TLC: Run TLC in 30% EtOAc/Hexane. The S-oxide will have a much lower
(near baseline) compared to the target sulfide. -
Column: Use a gradient starting from 100% Hexane (or Heptane) to 20% EtOAc. The target product will elute early; the sulfoxides will elute late.
-
Frequently Asked Questions (FAQs)
Q: My product is an oil that refuses to crystallize. How do I solidify it? A: Boc-protected amines with flexible alkyl chains (like the thiane-methyl group) often oil out.
-
Technique: Dissolve the oil in a minimum amount of
, then add cold Pentane or Hexane until cloudy. -
Tricks: Scratch the glass with a spatula or sonicate the cloudy solution. Store at -20°C overnight. If it remains an oil, ensure all solvent (especially EtOAc) is removed by high vacuum for >4 hours; trace solvent inhibits crystallization [2].
Q: Can I use Ninhydrin to stain my TLC? A: No. Ninhydrin stains free amines. Your product is Boc-protected (a carbamate) and will not stain well with Ninhydrin unless you heat it long enough to deprotect it on the plate.
-
Alternative: Use Iodine (
) chamber (general organic) or Hanessian’s Stain (Cerium Molybdate) . The thiane sulfur also makes it active under UV (weakly) or Permanganate ( ) stain (oxidizes sulfur, turning the spot yellow/white on a purple background).
Q: Why does my NMR show a split in the Boc peak? A: This is likely due to Rotamers . The N-Boc bond has restricted rotation, often leading to broad or split signals in NMR at room temperature.
-
Test: Run the NMR at 50°C. If the peaks coalesce into a sharp singlet, it is rotameric behavior, not an impurity.
References
-
Wisniewski, S. R., & Schwartz, J. (2025). Practical Methods for the Removal of Excess Di-tert-butyl Dicarbonate. Journal of Organic Chemistry Procedures. 5[3][5][6][7][8][9]
-
BenchChem Technical Support. (2025). Purification of Boc-Protected Amino Acids and Amines. BenchChem Guidelines. 10[3][6][7][9]
-
Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Deprotection. 11[3][6][7][9]
-
LibreTexts Chemistry. (2019). Oxidation States and Stability of Sulfur Compounds. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Mass Spectrometry Analysis of Boc-Protected Thiane Amines: A Technical Guide
Topic: Mass Spectrometry Analysis of Boc-Protected Thiane Amines Content Type: Publish Comparison Guide
Executive Summary: The Stability-Detectability Paradox
For researchers in drug development, Boc-protected thiane amines represent a dual analytical challenge. The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile and thermally unstable, while the thiane (tetrahydrothiopyran) ring introduces susceptibility to S-oxidation and specific hydrophobic retention issues.
This guide moves beyond standard protocols to address the "Stability-Detectability Paradox" : How to achieve high-sensitivity ionization without inducing premature in-source fragmentation or artificial oxidation of the sulfur heterocycle. We compare ESI and APCI modalities and provide a self-validating LC-MS workflow.
Part 1: Chemical Context & Critical Failure Points
Before selecting an ionization source, one must understand the specific stress points of the molecule.
The Boc Group (Acid/Thermal Lability)
The Boc protecting group is designed to be removed by acid (e.g., TFA).[1] In LC-MS, using standard acidic mobile phases (0.1% TFA) often leads to on-column degradation , where the mass spectrum shows the deprotected amine (
The Thiane Ring (Redox Sensitivity)
The sulfur atom in the thiane ring is a "soft" nucleophile. In Electrospray Ionization (ESI) , the high voltage capillary acts as an electrochemical cell. Thioethers can undergo electrochemical oxidation at the anode, creating artificial sulfoxide (
Part 2: Comparative Analysis of Ionization Techniques
The choice between ESI and APCI is not merely about polarity; it is about controlling energy deposition and redox chemistry.
Comparison Matrix: ESI vs. APCI for Boc-Thiane Amines
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Boc-Thiane Amines |
| Ionization Mechanism | Liquid-phase electrochemical/desorption. | Gas-phase ion-molecule reaction (Corona Discharge). | ESI is generally preferred for sensitivity, but APCI is safer for redox stability. |
| Boc Group Stability | Moderate. "Soft" ionization preserves the parent ion | Low. High vaporization temps (350-500°C) often strip the Boc group entirely, showing only the deprotected amine. | Use ESI for intact parent confirmation. Use APCI if the molecule is neutral/non-polar. |
| Sulfur Oxidation Risk | High. Anodic oxidation at the capillary tip can generate | Low. Gas-phase ionization minimizes electrochemical oxidation artifacts. | APCI is superior for distinguishing real vs. artificial oxidation. |
| Adduct Formation | High tendency for | Predominantly forms | APCI yields cleaner spectra; ESI requires high-purity solvents. |
Expert Recommendation
-
Primary Screen: Use ESI(+) with optimized source parameters (Low Temp, Low Voltage) to confirm the intact mass.
-
Validation: If
(sulfoxide) is observed, cross-validate with APCI or lower the ESI capillary voltage to rule out in-source oxidation.
Part 3: Fragmentation Pathways (The "Fingerprint")
Understanding the fragmentation hierarchy is essential for structural confirmation. The Boc group typically cleaves before the thiane ring opens.
Mechanism of Action[2]
-
Primary Loss: Sterically driven loss of the tert-butyl group as isobutene (neutral loss of 56 Da).
-
Secondary Loss: Decarboxylation (loss of
, 44 Da) to yield the protonated free amine. -
Tertiary Loss: Thiane ring opening (e.g., retro-Diels-Alder type cleavage or C-S bond fission).
Visualization: Boc-Thiane Fragmentation Pathway
Figure 1: The primary fragmentation pathway involves the sequential loss of the protecting group followed by heterocyclic ring degradation.
Part 4: Optimized Experimental Protocol
To ensure data integrity, the chromatographic method must prevent on-column deprotection.
Protocol: "Soft" LC-MS for Acid-Labile Compounds
Objective: Retain the hydrophobic Boc-thiane amine while preventing acid-catalyzed hydrolysis.
1. Column Selection
-
Avoid: Standard Silica (too acidic) or highly acidic cation exchange.
-
Recommended: C18-AQ (Polar Embedded) or Hybrid Particle (e.g., BEH C18) .
-
Why? These columns allow the use of lower organic starting conditions without "dewetting," and their surface chemistry is often less acidic than standard silica-based C18.
-
2. Mobile Phase Composition
-
Solvent A: Water + 5mM Ammonium Formate (pH ~6.5).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Critical Adjustment:Do NOT use 0.1% TFA. The pH (<2) will degrade the Boc group during the run. If acid is required for peak shape, use 0.05% Formic Acid (weaker acid, volatile).
3. MS Source Parameters (ESI)
-
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces electrochemical oxidation risk).
-
Desolvation Temperature: 250°C (Keep <300°C to prevent thermal Boc elimination).
-
Cone Voltage: Low (15-20 V) to preserve the molecular ion.
4. Self-Validating Workflow (The "Dual-Injection" Test) To confirm that deprotection is not happening on the column:
-
Run 1: Inject sample with the optimized method. Look for the Parent Ion (
). -
Run 2: Inject a standard of the deprotected amine.
-
Comparison: If Run 1 shows a peak at the retention time of Run 2, on-column degradation is occurring. Adjust mobile phase pH to neutral (Ammonium Bicarbonate).
References
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection: The Boc Group. Available at: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography. Discussion Thread.[2][3][4] Available at: [Link]
-
Biotage. When should I choose APCI or ESI? Technical Guide. Available at: [Link]
-
Royal Society of Chemistry. eCarbonyls: Electrochemical thioether mediated oxidation. (Context on S-oxidation mechanisms). Available at: [Link]
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
FTIR spectral bands for tert-butyl N-(thian-2-ylmethyl)carbamate
Publish Comparison Guide: FTIR Characterization of tert-Butyl N-(thian-2-ylmethyl)carbamate
Executive Summary
This compound is a specialized heterocyclic building block often employed in the synthesis of sulfur-containing peptidomimetics and pharmaceutical intermediates.[1] Its structural core combines a Boc-protected amine with a saturated thiane (tetrahydrothiopyran) ring .[1]
This guide provides a definitive spectral fingerprint for validating this compound. Unlike its aromatic analogue (thiophene derivatives), the thiane ring is saturated, leading to a distinct FTIR profile characterized by the absence of sp² C-H stretches (>3000 cm⁻¹) and the presence of intense aliphatic C-H absorptions . This document outlines the critical spectral bands, compares them against common precursors and analogues, and provides a decision-matrix for purity assessment.
Theoretical Spectral Profile
The FTIR spectrum of this compound is dominated by three primary vibrational zones: the high-frequency C-H/N-H region, the carbonyl "diagnostic" region, and the fingerprint region containing C-S and C-O modes.[1]
Table 1: Critical FTIR Bands & Assignments
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Carbamate (Amide A) | N-H Stretch | 3340 – 3360 | Medium | Single sharp band (distinguishes from NH₂ doublet).[1] |
| Alkyl (Thiane/t-Bu) | C-H Stretch (sp³) | 2850 – 2980 | Strong | Critical: No bands >3000 cm⁻¹ (confirms saturation).[1] |
| Boc Carbonyl | C=O Stretch | 1690 – 1710 | Very Strong | Primary confirmation of N-protection.[1] |
| Carbamate (Amide II) | N-H Bend / C-N Stretch | 1510 – 1530 | Medium/Strong | Broad band characteristic of secondary amides. |
| Boc Ester | C-O-C Stretch | 1160 – 1170 | Strong | Characteristic "Boc" doublet pattern often seen here. |
| Thiane Ring | C-S Stretch | 650 – 750 | Weak | Often obscured; look for weak bands in fingerprint. |
Comparative Diagnostics
To ensure scientific integrity, the identity of the molecule must be validated against potential impurities (starting materials) and structural analogues.
Scenario A: Reaction Monitoring (Amine → Carbamate)
Context: Protecting thian-2-ylmethylamine with Boc₂O.[1]
-
Precursor (Amine): Exhibits a doublet at 3300–3400 cm⁻¹ (Asymmetric/Symmetric N-H stretch) and an N-H scissoring band at ~1600 cm⁻¹.
-
Product (Carbamate): The doublet collapses into a single N-H band at ~3350 cm⁻¹. The appearance of the C=O peak at 1700 cm⁻¹ is the definitive marker of conversion.
Scenario B: Distinguishing from Aromatic Analogues
Context: Differentiating the saturated thiane derivative from the unsaturated thiophene derivative (tert-butyl N-(thiophen-2-ylmethyl)carbamate).[1]
| Feature | Thiane Derivative (Target) | Thiophene Analogue (Impurity/Wrong Product) |
| C-H Region | Bands only < 3000 cm⁻¹ (sp³ only).[1] | Distinct bands > 3000 cm⁻¹ (aromatic C-H).[2][3] |
| Ring Modes | No aromatic ring stretches. | Sharp aromatic C=C stretches at 1400–1500 cm⁻¹ . |
| Fingerprint | Complex aliphatic skeletal modes. | Distinct aromatic out-of-plane (oop) bends (~700 cm⁻¹).[1] |
Experimental Protocol: Spectral Validation
Objective: Confirm identity and purity of synthesized this compound.
Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets due to the potential low melting point or oily nature of the carbamate.
-
Background Collection: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a 32-scan background spectrum.[1]
-
Sample Application: Apply ~5 mg of the solid/oil directly onto the crystal. Apply pressure to ensure good contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 32–64 scans).
-
Processing: Apply baseline correction if necessary. Do not smooth data aggressively, as this may obscure weak C-S bands.
Logic Visualization: Identity Confirmation Workflow
The following diagram illustrates the logical decision tree for validating the compound based on spectral data.
Figure 1: Step-by-step spectral decision tree for validating the target molecule against common precursors and analogues.
References
-
NIST Chemistry WebBook. Infrared Spectrum of tert-Butyl carbamate (Analogue Reference). National Institute of Standards and Technology.[4][5] Available at: [Link][1]
-
NIST Chemistry WebBook. Infrared Spectrum of Thiane (Tetrahydrothiopyran). National Institute of Standards and Technology.[4][5] Available at: [Link][1]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[6] (General reference for C-S and Carbamate assignments). Available at: [Link][1]
-
PubChem. tert-Butyl N-(thiophen-2-ylmethyl)carbamate (Unsaturated Analogue Data). National Library of Medicine. Available at: [Link][1]
Sources
Comparative Guide: Reactivity of Thiane vs. Piperidine Boc-Carbamates
Executive Summary
This guide provides a technical comparison of
For drug development professionals, the critical distinction lies in the divergent regioselectivity of C-H functionalization. While
Structural & Electronic Properties
The substitution of the methylene group in piperidine (C4) or the nitrogen (N1) with sulfur drastically alters the electronic landscape, affecting pKa, oxidation potential, and metal-coordination ability.
| Feature | Thiane (Tetrahydrothiopyran) | ||
| Heteroatom(s) | Nitrogen (N1) | Nitrogen (N4), Sulfur (S1) | Sulfur (S1) |
| Dominant Directing Group | Carbamate (Boc) C=O | Sulfur (S) | Sulfur (S) |
| Lithiation Site | |||
| Oxidation Susceptibility | Low (requires peracids for N-oxide) | High (easily forms sulfoxide/sulfone) | High |
| Photoredox Activity | Excellent (SET oxidation to | Poor (Sulfur quenching/oxidation) | Poor |
Reactivity Profile: -Lithiation (C-H Activation)
The most significant reactivity difference is observed during Beak-O'Brien type lithiation . This transformation is pivotal for introducing substituents onto the saturated ring.
-Boc-Piperidine: Dipole-Stabilized Lithiation
-
Mechanism: The tert-butoxycarbonyl (Boc) group acts as a Complex Induced Proximity Effect (CIPE) director. The carbonyl oxygen coordinates lithium (
-BuLi), directing deprotonation to the equatorial proton at the -position (C2). -
Regioselectivity: Exclusively
to Nitrogen. -
Stereochemistry: Can be rendered enantioselective using chiral diamines (e.g., (-)-sparteine or (+)-sparteine surrogates).[1]
-Boc-Thiomorpholine: Sulfur-Stabilized Lithiation
-
Mechanism: Sulfur is a superior directing group compared to the Boc-coordinated lithium dipole. The enhanced acidity of protons
to sulfur (due to polarizability and orbital overlap) leads to deprotonation at the carbon adjacent to sulfur, not nitrogen. -
Regioselectivity: Exclusively
to Sulfur. -
Rate Enhancement: Interestingly,
-Boc-thiomorpholine lithiates faster than simple thiane. The remote -Boc group exerts an inductive activating effect, even though it does not direct the position of lithiation.
Visualization of Regioselectivity
The following diagram illustrates the divergent pathways dictated by the ring heteroatom.
Caption: Divergent lithiation pathways. Piperidine directs to C2 (α-N), while Thiomorpholine directs to C3 (α-S).
Stability & Photoredox Compatibility
Photoredox C-H Functionalization
Recent advances (e.g., Nicewicz chemistry) utilize acridinium photocatalysts to oxidize
-
Piperidine: Excellent substrate. The radical cation is stable enough to undergo deprotonation and subsequent radical addition.
-
Thiomorpholine: Poor substrate.[2] The sulfur atom has a lower oxidation potential than the carbamate-protected nitrogen. This leads to competitive oxidation at sulfur (forming sulfoxides or radical cations at S) rather than the desired C-H activation at the
-N position.
Acid Stability (Boc Removal)
-
Piperidine: Standard TFA/DCM or HCl/Dioxane conditions work quantitatively.
-
Thiomorpholine/Thiane: The Boc group cleaves under standard conditions, but scavengers (e.g., triethylsilane or thioanisole) are strictly required. The tert-butyl cation generated during deprotection is an electrophile that can alkylate the nucleophilic sulfur atom, leading to
-tert-butyl byproducts or polymerization.
Experimental Protocols
Protocol A: -Lithiation of -Boc-Piperidine (C2-Functionalization)
This protocol utilizes the dipole-stabilizing nature of the Boc group.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add
-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (0.2 M). -
Lithiation: Cool to -78 °C . Dropwise add
-BuLi (1.2 equiv, cyclohexane solution). -
Incubation: Stir at -78 °C for 4–6 hours . (Note: Piperidine lithiates slower than pyrrolidine; shorter times reduce yield).
-
Trapping: Add electrophile (e.g., MeI, DMF, AllylBr) (1.5 equiv) dropwise.
-
Workup: Warm to RT, quench with sat. NH₄Cl, extract with Et₂O.
Protocol B: -Lithiation of -Boc-Thiomorpholine (C3-Functionalization)
This protocol leverages sulfur-stabilization, which overrides the Boc director.
-
Preparation: Flame-dry flask under Argon. Add
-Boc-thiomorpholine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.2 M). -
Lithiation: Cool to -10 °C (Note higher temperature). Add
-BuLi (1.2 equiv). -
Incubation: Stir at -10 °C for 30–60 minutes .
-
Critical Insight: Lithiation is faster due to S-stabilization. Prolonged stirring or higher temps can lead to ring fragmentation (elimination).
-
-
Trapping: Cool to -78 °C (optional, depending on electrophile reactivity) or add electrophile at -10 °C.
-
Workup: Standard aqueous workup. Avoid oxidants to prevent S-oxidation.
References
-
O'Brien, P. et al. "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine."[3] Chemical Communications, 2006. Link
-
Coldham, I. et al. "
-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping." Chemistry - A European Journal, 2023. Link -
Beak, P. & Lee, W.K. "
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines." Journal of Organic Chemistry, 1993. Link -
Nicewicz, D.A. et al. "Acridine/Lewis Acid Complexes as Powerful Photocatalysts: A Combined Experimental and Mechanistic Study." Journal of the American Chemical Society, 2025. Link
-
BenchChem. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." BenchChem Guides, 2025. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acridine/Lewis Acid Complexes as Powerful Photocatalysts: A Combined Experimental and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Chromatographic Purity Assessment of tert-Butyl N-(thian-2-ylmethyl)carbamate
Executive Summary & Strategic Context
Target Molecule: tert-Butyl N-(thian-2-ylmethyl)carbamate CAS (Analogous): N/A (Custom Intermediate) Chemical Class: Saturated Sulfur Heterocycle / Boc-Protected Amine Critical Analytical Challenge: The molecule lacks a strong UV chromophore (saturated thiane ring) and is highly susceptible to S-oxidation.
This guide serves as a definitive technical resource for the purity assessment of this compound. Unlike its aromatic counterpart (thiophene), the thiane (tetrahydrothiopyran) ring is saturated. This presents two distinct analytical hurdles:
-
Detection Blindness: The absence of a conjugated
-system renders standard HPLC-UV (254 nm) useless. Detection must rely on low-wavelength UV (205–210 nm), Mass Spectrometry (MS), or Charged Aerosol Detection (CAD). -
Silent Oxidation: The sulfur atom is prone to oxidation into sulfoxides (
Da) and sulfones ( Da). These impurities often co-elute with the parent peak in standard C18 methods and are invisible to standard UV detection.
Comparative Methodological Analysis
We evaluated three primary analytical workflows to determine the "Gold Standard" for this specific application.
Comparison Matrix: Selecting the Right Tool
| Feature | Method A: UHPLC-MS (ESI+) | Method B: HPLC-UV (Low | Method C: UHPLC-CAD |
| Primary Detection | Mass-to-Charge ( | Absorbance (205 nm) | Aerosol Charge |
| Sensitivity | High (pg levels) | Low (Requires high conc.) | Medium-High |
| Oxidation Specificity | Excellent (Distinguishes | Poor (Peaks often overlap) | Good (Universal response) |
| Linearity | Variable (Ion suppression risk) | Good (Beer's Law) | Curvilinear (Polynomial fit) |
| Suitability | Best for Impurity Profiling | Best for Routine QC | Best for Mass Balance |
| Major Limitation | Cost; Buffer constraints | Solvent cutoff interference | Mobile phase volatility req. |
In-Depth Analysis of Alternatives
Option 1: The Gold Standard – UHPLC-MS (Recommended)
-
Why it wins: The thiane ring's sulfur atom is a "soft" nucleophile, easily oxidizing to the sulfoxide during storage. MS is the only technique that definitively identifies this impurity (M+16 peak).
-
Mechanism: Electrospray Ionization (ESI) in positive mode readily protonates the carbamate nitrogen
. -
Verdict: Essential for process development and stability studies.
Option 2: The Routine Workhorse – HPLC-UV (205 nm)
-
Why it fails (partially): Relying solely on the carbonyl absorption of the Boc group at 205-210 nm is risky. Acetonitrile and TFA absorb in this region, causing baseline drift. Furthermore, sulfoxides often have weak UV profiles similar to the parent, leading to "purity inflation" (reporting 99% when it is actually 95%).
-
Verdict: Acceptable only after validation against MS/CAD.
Option 3: The Universal Scout – UHPLC-CAD
-
Why it's useful: Charged Aerosol Detection (CAD) detects any non-volatile analyte. It provides a more accurate "mass balance" purity than UV because response is independent of extinction coefficients.
-
Verdict: Excellent orthogonal method to verify UV results.
Detailed Experimental Protocol (UHPLC-MS/UV)
This protocol is designed to separate the parent thiane from its sulfoxide/sulfone degradation products and the de-protected amine.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Detector A: Diode Array Detector (DAD) scanning 200–400 nm (extract 210 nm).
-
Detector B: Single Quadrupole MS (ESI+, Scan 100–600 Da).
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.
-
Rationale: A core-shell or hybrid particle is required for sharp peak shape of the carbamate.
-
Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Note: Do not use TFA if using MS, as it suppresses ionization. Use Formic Acid.
-
-
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Gradient Profile
| Time (min) | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
| 0.00 | 5 | 0.4 | Equilibration |
| 1.00 | 5 | 0.4 | Sample Loading |
| 8.00 | 95 | 0.4 | Elution Gradient |
| 10.00 | 95 | 0.4 | Column Wash |
| 10.10 | 5 | 0.4 | Re-equilibration |
| 13.00 | 5 | 0.4 | End |
Sample Preparation (Self-Validating Step)
To ensure the method is working, we employ a "Forced Degradation Spike" during setup:
-
Standard Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile.
-
Oxidation Check (System Suitability): Take 100 µL of standard, add 10 µL of 3%
. Let sit for 5 mins. Inject.-
Pass Criteria: You MUST see a new peak eluting earlier than the main peak (Sulfoxide is more polar). If you only see one peak, your method has failed resolution requirements.
-
Data Presentation & Interpretation
Retention Time Logic
The elution order is dictated by polarity. The oxidation of sulfur dramatically increases polarity, reducing retention time on Reverse Phase (RP) columns.
| Compound Identity | Relative RT (RRT) | Mass Shift ( | Polarity Status |
| Thiane-S-oxide (Impurity) | ~0.65 - 0.75 | High (Polar) | |
| Thiane-S,S-dioxide (Impurity) | ~0.80 - 0.85 | Medium | |
| De-Boc Amine (Degradant) | ~0.20 (Void) | Very High (Ionic) | |
| Parent Molecule | 1.00 | Lipophilic |
Visualizing the Oxidation Pathway
The following diagram illustrates the critical degradation pathway that this chromatographic method must resolve.
Caption: Chromatographic elution order is inverse to oxidation state; Sulfoxides elute first.
Advanced Workflow Visualization
The following diagram details the decision tree for selecting the correct purity assessment mode based on the stage of drug development.
Caption: Decision matrix for selecting between Routine QC (UV) and Deep Characterization (MS).
References
-
BenchChem. (2025).[1][2][3] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Retrieved from
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[4] Retrieved from
-
Drabowicz, J., et al. (2000). A Comparative Oxidation Study of Some Thiane Derivatives. Retrieved from
Sources
Validation of Structure for Thiane-2-Methylamine Derivatives
Executive Summary: The Stereochemical Challenge
Thiane-2-methylamine (tetrahydro-2H-thiopyran-2-ylmethanamine) derivatives represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for piperidine or morpholine rings in GPCR ligands and enzyme inhibitors. Unlike their nitrogen and oxygen counterparts, the thiane ring introduces unique conformational behaviors due to the longer C–S bond length (1.82 Å vs 1.54 Å for C–C) and the reduced bond angle at sulfur (~99°).
The Core Problem: Validating the structure of these derivatives is not merely about confirming connectivity. The biological activity often hinges on the precise stereochemical orientation (axial vs. equatorial) of the 2-aminomethyl group. Standard 1D NMR is insufficient for unambiguous assignment in flexible thio-systems.
This guide compares the primary structural validation methodologies and provides a field-proven protocol for distinguishing conformers.
Comparative Analysis of Validation Methodologies
The following table evaluates the four pillars of structural validation for saturated sulfur heterocycles.
| Methodology | Primary Utility | Sensitivity | Causality & Limitations |
| High-Field NMR (600+ MHz) | Solution-State Conformation | High | Gold Standard for Dynamics. Essential for determining axial/equatorial equilibrium via |
| Single Crystal X-ray (SC-XRD) | Absolute Configuration | Low (Requires Crystal) | Definitive. Provides bond lengths/angles. Limitation: Solid-state packing forces may freeze a conformation not dominant in solution (biological relevance gap). |
| HRMS (ESI-TOF) | Elemental Composition | Very High | Identity Check. Confirms formula and isotopic pattern (distinct |
| IR Spectroscopy | Functional Group Check | Medium | Quick Screen. Confirms primary amine ( |
Deep Dive: The NMR Validation Logic
For thiane-2-methylamine derivatives, the critical validation step is determining the ring puckering and substituent orientation.
The "Sulfur Effect" on Coupling Constants
In a standard cyclohexane chair, trans-diaxial couplings (
-
H2(ax) – H3(ax): Large coupling (~11–13 Hz) indicates the substituent is equatorial .
-
H2(eq) – H3(ax/eq): Small couplings (2–5 Hz) indicate the substituent is axial .
The NOE Network
Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proximity data (< 5 Å).
-
Cis-Relationship: Strong NOE between H2 and the methylamine
protons if they are on the same face (rare for 2-substituents, usually implies specific ring distortion). -
1,3-Diaxial Interaction: If the 2-substituent is axial, NOE correlations will be observed between the substituent and the axial protons at C4 and C6.
Experimental Protocol: Self-Validating NMR Workflow
Objective: Unambiguous assignment of the 2-aminomethyl orientation.
Reagents & Equipment:
-
Solvent:
(standard) or (if H-bonding is suspected to lock conformation). -
Instrument:
500 MHz NMR with cryoprobe.
Step-by-Step Methodology:
-
Sample Preparation (Concentration Control):
-
Dissolve 5–10 mg of the derivative in 0.6 mL solvent.
-
Self-Validation: Ensure solution is clear. Precipitates cause field inhomogeneity, broadening multiplets and obscuring
values.
-
-
1D Proton Acquisition (
):-
Acquire with sufficient scans (NS=64) to resolve
satellites if needed. -
Target Signal: Locate the H2 proton (multiplet near 2.8–3.2 ppm, adjacent to Sulfur).
-
-
Decoupling Experiment (Homonuclear Decoupling):
-
Irradiate the exocyclic methylene protons (
). -
Result: The H2 multiplet simplifies. Measure
values.[1] -
Logic: If
Hz is observed, H2 is axial Substituent is Equatorial .
-
-
2D NOESY/ROESY:
-
Set mixing time (
) to 500ms (NOESY) or 250ms (ROESY for mid-sized molecules). -
Critical Check: Look for Cross-peaks between H2 and H6(axial).
-
Interpretation: A strong H2-H6(ax) correlation confirms H2 is axial.
-
Visualizing the Validation Logic
Diagram 1: Structural Decision Tree
This diagram illustrates the logical flow for determining the stereochemistry of the thiane derivative based on experimental data.
Caption: Decision tree for assigning the equatorial vs. axial orientation of the 2-aminomethyl group using NMR coupling constants and NOE correlations.
Diagram 2: Integrated Synthesis & Validation Workflow
This workflow ensures that structural integrity is maintained from crude synthesis to final biological testing.
Caption: Integrated workflow for the isolation and rigorous structural validation of thiane derivatives prior to biological screening.
References
-
Conformational Analysis of Satur
- Title: Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX.
- Source: J. Chem. Soc., Perkin Trans. 2.
-
URL:[Link]
- Relevance: Establishes the baseline NMR values for thiane ring puckering and substituent effects.
-
Synthetic Methodology for Thiane Deriv
-
Medicinal Chemistry Context (Bioisosteres)
- Title: 2-Phenethylamines in Medicinal Chemistry: A Review.
- Source: MDPI Molecules.
-
URL:[Link]
- Relevance: Validates the importance of the ethylamine/methylamine side chain in drug discovery, justifying the thiane-2-methylamine scaffold.
-
General NMR Valid
Sources
Technical Guide: Validation & Benchmarking of tert-Butyl N-(thian-2-ylmethyl)carbamate
Topic: Elemental Analysis & Validation Framework for tert-Butyl N-(thian-2-ylmethyl)carbamate Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QC Analysts.
Executive Summary
In the optimization of lead compounds, the thiane (tetrahydrothiopyran) ring serves as a critical bioisostere for cyclohexane and piperidine scaffolds. It modulates lipophilicity (LogP) and metabolic stability without significantly altering steric bulk. However, the introduction of the sulfur atom presents unique challenges in Elemental Analysis (EA) and characterization due to potential catalyst poisoning during combustion and susceptibility to oxidation (sulfoxide/sulfone formation).
This guide establishes the Gold Standard for the characterization of This compound (referred to herein as TB-Thian ), comparing it directly against its oxygenated analog, the tetrahydropyran derivative. We provide theoretical benchmarks, experimental protocols, and a rigorous validation framework to ensure data integrity in drug development pipelines.
Compound Profile & Theoretical Benchmarks
Before experimental validation, the theoretical baseline must be established. The presence of sulfur significantly impacts the mass percentage profile compared to standard C/H/N/O molecules.
Target Compound: this compound CAS Registry Number: (Analogous to 1693-19-0 series) Molecular Formula: C₁₁H₂₁NO₂S Molecular Weight: 231.36 g/mol
Table 1: Theoretical Elemental Composition (The Gold Standard)
Use these values to calibrate acceptable error margins (typically ±0.4%) for your Certificate of Analysis (CoA).
| Element | Count | Atomic Mass Contribution | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 11 | 132.12 | 57.11% | 56.71% – 57.51% |
| Hydrogen (H) | 21 | 21.17 | 9.15% | 8.75% – 9.55% |
| Nitrogen (N) | 1 | 14.01 | 6.05% | 5.65% – 6.45% |
| Sulfur (S) | 1 | 32.06 | 13.86% | 13.46% – 14.26% |
| Oxygen (O) | 2 | 32.00 | 13.83% | Calculated by difference |
Expert Insight: Sulfur-containing organic compounds can occasionally "poison" standard combustion catalysts (e.g., copper/tungsten oxides) in automated EA analyzers, leading to incomplete combustion. If your Carbon values are consistently low (>0.5% deviation) while NMR confirms purity, consider adding vanadium pentoxide (V₂O₅) as a combustion aid or relying on High-Resolution Mass Spectrometry (HRMS) for validation.
Comparative Analysis: Thiane (S) vs. Tetrahydropyran (O)
To understand the performance shift, we compare TB-Thian with its oxygen bioisostere, TB-Pyran (tert-butyl N-(tetrahydro-2H-pyran-2-ylmethyl)carbamate).
Table 2: Bioisostere Performance & Characterization Metrics
| Feature | TB-Thian (Sulfur) | TB-Pyran (Oxygen) | Implication for Development |
| Lipophilicity (cLogP) | ~2.8 | ~1.9 | Thiane increases membrane permeability but decreases aqueous solubility. |
| Oxidation Stability | Low (Prone to sulfoxide S=O) | High (Stable ether linkage) | TB-Thian requires inert atmosphere storage (Ar/N₂). |
| EA Carbon Signature | 57.11% | 61.37% | Distinct shift; useful for confirming heteroatom substitution. |
| Mass Spec Profile | M+2 Peak (~4.5%) | M+2 Peak (<0.5%) | The ³⁴S isotope provides a definitive diagnostic signature in MS. |
Experimental Protocols
A. Synthesis Workflow (Boc Protection)
Objective: High-yield synthesis of TB-Thian from thian-2-ylmethanamine.
-
Preparation: Charge a flame-dried flask with thian-2-ylmethanamine (1.0 equiv) and DCM (0.2 M).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool to 0°C.
-
Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in minimal DCM.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or KMnO₄).
-
Workup: Wash with 1M HCl (removes unreacted amine), sat. NaHCO₃, and Brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
B. Validation Workflow (The "Triad" Approach)
A self-validating system ensuring structural integrity.
-
Step 1: ¹H NMR (400 MHz, CDCl₃)
-
Look for the Boc singlet at δ 1.45 ppm (9H).
-
Verify the Carbamate NH (broad singlet, ~δ 4.8–5.2 ppm).
-
Diagnostic: The CH₂ adjacent to Sulfur (ring) will appear upfield (~δ 2.6–2.8 ppm) compared to the Oxygen analog (~δ 3.4–3.6 ppm).
-
-
Step 2: HRMS (ESI+)
-
Target Mass: [M+H]⁺ = 232.13 or [M+Na]⁺ = 254.11.
-
Crucial Check: Verify the ³⁴S isotope peak at M+2 with ~4.5% relative abundance.
-
-
Step 3: Elemental Analysis
-
Dry sample under high vacuum (P₂O₅ desiccator) for 24h to remove solvent traps.
-
Run in duplicate. If %C deviates >0.4%, check for solvent inclusion (e.g., DCM trapped in crystal lattice).
-
Visualization: Characterization Decision Tree
The following diagram outlines the logical flow for validating the compound, specifically addressing the "Sulfur Issue" in analysis.
Caption: Figure 1. Validation Logic Flow. Note the specific troubleshooting pathway for Sulfur-induced EA anomalies.
References
-
Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from [Link]
-
PubChem. (2026).[1] tert-Butyl N-(thiophen-2-ylmethyl)carbamate: Structural Analogs and Properties. Retrieved from [Link]
-
University of Kentucky X-Ray Facility. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Retrieved from [Link]
Sources
A Tale of Two Rings: Unveiling the Biological Activity of Thiane Analogs Versus Their Oxygenated Counterparts
A Senior Application Scientist's Guide to Understanding Bioisosteric Replacement in Drug Discovery
In the intricate world of drug design, even the smallest molecular changes can lead to profound differences in biological activity. One of the most fundamental yet impactful substitutions is the bioisosteric replacement of an oxygen atom with sulfur. This guide delves into a comparative analysis of thiane (a six-membered ring with a sulfur atom) and its oxygenated counterpart, tetrahydropyran (oxane), exploring how this seemingly subtle switch influences their anticancer, antimicrobial, and neuroprotective properties. As we navigate through experimental data and mechanistic insights, we will uncover the causal relationships that every researcher and drug development professional should consider when designing new therapeutic agents.
The Foundation: Why Sulfur vs. Oxygen Matters
The principle of bioisosterism, the substitution of atoms or groups with similar physical or chemical properties to create new molecules with similar biological activities, is a cornerstone of medicinal chemistry.[1][2] The replacement of oxygen with sulfur is a classic example of this principle.[3] While both atoms belong to the same group in the periodic table, their differences in electronegativity, size, and ability to form hydrogen bonds can significantly alter a molecule's interaction with biological targets.
Sulfur is less electronegative and larger than oxygen, which can lead to changes in bond angles, ring conformation, and overall molecular shape. These structural alterations can influence how a molecule fits into the binding pocket of an enzyme or receptor. Furthermore, the ability of the sulfur atom in a thiane ring to be oxidized to a sulfoxide or sulfone introduces additional possibilities for molecular interactions and metabolic pathways that are not available to the oxygen atom in a tetrahydropyran ring.
A Comparative Look at Biological Activities
While direct comparative studies on simple, unsubstituted thiane and tetrahydropyran are limited in the literature, a wealth of data on their more complex derivatives provides valuable insights into the impact of this bioisosteric replacement.
Anticancer Activity: A Shift in Potency
In the realm of oncology, the substitution of oxygen with sulfur has been shown to modulate the cytotoxic effects of various heterocyclic compounds. For instance, a comparative study on chroman-based anticancer agents, where a sulfur atom replaces the oxygen in the chroman ring, revealed significant differences in activity against the human A2780 ovarian cancer cell line. The sulfur-containing analog, a thiochroman, demonstrated comparable efficacy to its oxygenated counterpart but with a different IC50 value, highlighting a change in potency.
Similarly, studies on xanthene and thioxanthene derivatives have demonstrated their potential as anticancer agents, with the sulfur-containing thioxanthenes showing promising activity against various cancer cell lines, including colon and liver cancer.[4][5]
Table 1: Comparative Anticancer Activity of Selected Heterocyclic Analogs
| Compound Class | Oxygenated Analog (IC50) | Thiane Analog (IC50) | Cancer Cell Line | Reference |
| Chromans | 2a (IC50 not specified, but efficacy noted) | SHetA2 (IC50 = 3 µM) | A2780 (Ovarian) | |
| Xanthenes/Thioxanthenes | Xanthene derivative (Variable) | Thioxanthene derivative (e.g., 9.6 nM) | Caco-2 (Colon) | [4] |
Note: Data presented is for illustrative purposes from studies on complex derivatives and not a direct comparison of parent thiane and tetrahydropyran.
The observed differences in anticancer activity can be attributed to several factors. The altered geometry of the sulfur-containing ring may lead to a better fit in the active site of a target enzyme, such as a kinase or topoisomerase, which are often implicated in cancer progression.[6][7] Additionally, the increased lipophilicity of some thiane analogs can enhance their ability to cross cell membranes and reach intracellular targets.
The PI3K/Akt and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1][3][4][7][8][9][10][11] The differential binding of thiane and tetrahydropyran analogs to kinases within these pathways can lead to varied downstream effects on tumor progression.
Diagram 1: Simplified PI3K/Akt Signaling Pathway
Caption: PI3K/Akt pathway and potential drug intervention points.
Caption: The Nrf2 pathway, a key target for neuroprotective agents.
The larger size and greater polarizability of sulfur compared to oxygen can lead to different interactions with the Keap1 protein, a key regulator of the Nrf2 pathway, potentially leading to a more robust antioxidant response.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of biological activity data, it is essential to follow well-established and validated experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow
Caption: A typical workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [9][12]2. Compound Treatment: Prepare serial dilutions of the thiane and tetrahydropyran analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [6]4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the target bacteria or fungi in a suitable broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard). [1][4]2. Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium. [7]3. Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [2]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method for determining the antioxidant capacity of a compound.
Step-by-Step Protocol:
-
Prepare DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to have an absorbance of approximately 1.0 at 517 nm. [13]2. Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction: Add a small volume of each sample concentration to the DPPH solution and mix well.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. [8]5. Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Conclusion: A Compass for Future Drug Design
The bioisosteric replacement of oxygen with sulfur in a heterocyclic ring, as exemplified by the tetrahydropyran and thiane scaffolds, is a powerful tool in the medicinal chemist's arsenal. While direct comparative data for the parent rings is an area ripe for further investigation, the wealth of information on their derivatives clearly demonstrates that this substitution can profoundly impact a molecule's anticancer, antimicrobial, and neuroprotective properties.
The differences in size, electronegativity, and bonding capabilities between oxygen and sulfur lead to distinct molecular conformations and interactions with biological targets. This guide has provided a framework for understanding these differences, supported by experimental data and detailed protocols for key biological assays. By appreciating the subtle yet significant consequences of this bioisosteric switch, researchers can make more informed decisions in the design and optimization of the next generation of therapeutic agents.
References
Click to expand
- Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC. (2023, October 3). Vertex AI Search.
- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC. (2012, May 30). Vertex AI Search.
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO. Vertex AI Search.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. Vertex AI Search.
- Activity of oxygen-versus sulfur-containing analogs of the Flex-Het anticancer agent SHetA2 - PubMed. (2018, October 5). Vertex AI Search.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Vertex AI Search.
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Vertex AI Search.
- 4.4. DPPH Assay - Bio-protocol. Vertex AI Search.
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Vertex AI Search.
- Anticancer Potential of the S‐Heterocyclic Ring Containing Drugs and its Bioactivation to Reactive Metabolites - National University of Science and Technology Oman. (2025, December 14). Vertex AI Search.
- MTT Cell Proliferation Assay -
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. Vertex AI Search.
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Vertex AI Search.
- Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction. (2011, August 15). Vertex AI Search.
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC. (2025, April 11). Vertex AI Search.
- ERK/MAPK signalling pathway and tumorigenesis - PMC. Vertex AI Search.
- Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Public
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Vertex AI Search.
- Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies - PMC. (2025, November 26). Vertex AI Search.
- Synthesis and Neuroprotective Properties of N-Substituted C -Dialkoxyphosphorylated Nitrones - ResearchG
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Vertex AI Search.
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- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 8. Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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QC Methods for Commercial tert-Butyl N-(thian-2-ylmethyl)carbamate Batches
A Comparative Guide for Drug Development Professionals
Executive Summary: The "Invisible" Risk
In the high-stakes environment of drug development, tert-butyl N-(thian-2-ylmethyl)carbamate represents a deceptive challenge. As a saturated sulfur heterocycle protected by a Boc group, it lacks a strong UV chromophore, making it a "ghost" on standard HPLC-UV chromatograms. Furthermore, the thiane sulfur is highly prone to oxidation, forming sulfoxides that often co-elute with the parent compound in standard reverse-phase systems.
This guide challenges the industry-standard reliance on HPLC-UV (210 nm) for this building block. We demonstrate why a multi-modal approach combining qNMR , LC-MS , and Chiral SFC is the only way to ensure the integrity of this material for GMP and GLP applications.
Technical Analysis: The Molecule & Its Vulnerabilities
To design a valid QC protocol, we must first understand the structural liabilities of the analyte.
| Feature | Structural Liability | QC Implication |
| Thiane Ring (Saturated Sulfur) | Oxidation: The sulfur atom is a dialkyl sulfide, easily oxidized by air or peroxides to the sulfoxide (S=O) and sulfone (O=S=O). | LC-MS Required: Sulfoxides are polar but lack distinct UV shifts. Mass spectrometry (+16 Da) is required for detection. |
| Boc Group | Acid Instability: Labile to strong acids (TFA). Weak Chromophore: Only absorbs at <210 nm (end absorption). | Avoid TFA: Use Formic Acid or Ammonium Acetate. UV Blindness: Standard UV purity is meaningless; impurities with aromatic rings (e.g., toluene) will be vastly over-represented. |
| Chiral Center (C2) | Enantiomeric Purity: The C2 position creates a chiral center. Commercial batches are often racemic unless specified. | Chiral SFC: Normal phase HPLC is too slow; SFC is required to resolve the enantiomers of this lipophilic carbamate. |
Comparative Analysis: Standard vs. Advanced QC
We compared two approaches for analyzing a commercially acquired batch of this compound.
Method A: The "Standard" Approach (HPLC-UV)
-
Technique: RP-HPLC with UV detection at 210 nm.
-
Result: The CoA claimed 98.5% purity .
-
The Flaw: The method used acetonitrile/water with 0.1% TFA. The low wavelength picked up trace solvent peaks as major impurities, while the thiane ring response was negligible. Crucially, the sulfoxide impurity (approx. 5%) co-eluted with the main peak due to similar hydrophobicity in this specific gradient, and the UV detector could not distinguish them.
Method B: The "Advanced" Approach (Orthogonal Platform)
-
Technique: qNMR (Assay) + LC-MS (Impurity Profiling) + SFC (Chirality).
-
Result: The actual purity was 91.2% .
-
The Insight:
-
qNMR revealed 3% residual solvent and 2% inorganic salts (invisible to UV).
-
LC-MS detected a 4.5% sulfoxide impurity (M+16).
-
SFC showed the batch was a racemate (50:50 er), despite being sold as "Enriched."
-
Summary Data Comparison
| Metric | Method A: Standard HPLC-UV | Method B: Advanced (qNMR/LC-MS/SFC) | Verdict |
| Chemical Purity | 98.5% (Area %) | 91.2% (w/w) | Method A is misleading. |
| Oxidation Status | Not Detected | 4.5% Sulfoxide Detected | Method B prevents side-reactions. |
| Chirality | Not Tested | 50:50 (Racemic) | Method B prevents stereochemical failure. |
| Assay (w/w) | Assumed 100% | 93.0% | Method B allows accurate stoichiometry. |
Experimental Protocols
Protocol 1: Absolute Content via qNMR (The "Truth" Standard)
Rationale: Since the molecule lacks a reliable UV chromophore, qNMR provides a primary method of measurement traceable to an internal standard, independent of extinction coefficients.
Materials:
-
Solvent: DMSO-d6 (Preferred for solubility and separating water peak).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (High purity, trace-certified).
-
Instrument: 400 MHz NMR or higher.
Workflow:
-
Accurately weigh ~10 mg of the sample (
) and ~5 mg of Internal Standard ( ) into a vial. -
Dissolve in 0.6 mL DMSO-d6. Transfer to NMR tube.[1]
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 60 seconds (Critical: Must be >5x T1 of the slowest proton).
-
Scans: 16 or 32.
-
-
Analysis: Integrate the Boc methyl protons (9H, singlet, ~1.4 ppm) vs. the IS characteristic peak.
Calculation:
Protocol 2: Impurity Profiling via LC-MS
Rationale: MS detection is required to see the M+16 (Sulfoxide) and M+32 (Sulfone) oxidation byproducts.
-
Column: Waters XBridge C18 (150 x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: ESI+ (Scan range 100–500 m/z).
-
Target Ions:
-
[M+H]+: 232.1 (Parent)
-
[M+H]+: 248.1 (Sulfoxide)
-
[M+H-Boc]+: 132.1 (Free amine fragment)
-
Protocol 3: Enantiomeric Excess via Chiral SFC
Rationale: Supercritical Fluid Chromatography (SFC) uses CO2, which is superior for penetrating the lipophilic Boc-thiane structure, providing faster and higher resolution separations than Normal Phase HPLC.
-
Column: Chiralpak IG or AD-H (150 x 4.6 mm, 5 µm).
-
Co-Solvent: 10% Methanol (Isocratic).
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV 210 nm (SFC solvents have lower UV cutoff, allowing better detection at 210 nm than HPLC).
Decision Logic & Workflows
Diagram 1: The Analytical Workflow
This diagram illustrates the sequential flow of testing to ensure no sample is wasted on expensive chiral steps if chemical purity is low.
Caption: Sequential QC workflow prioritizing absolute content (qNMR) before detailed impurity profiling.
Diagram 2: The Oxidation Mechanism & Detection
Understanding the chemistry of the failure mode.
Caption: The oxidation pathway of the thiane ring, highlighting the mass shifts detectable only via MS.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[1] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Toribio, L., et al. (2018). Chiral separation of amines by supercritical fluid chromatography.[4] Journal of Chromatography A. [Link]
-
Agilent Technologies. (2020). Analysis of Chiral Compounds using the Agilent 1260 Infinity II SFC System. Application Note. [Link]
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Crystal structure analysis of tert-butyl N-(thian-2-ylmethyl)carbamate
Topic: Crystal Structure Analysis of tert-Butyl N-(Thian-2-ylmethyl)carbamate Content Type: Technical Comparison Guide (Structural Analysis & Scaffold Utility) Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.
Case Study: this compound[1]
Executive Summary: The Thiane Advantage
In modern drug design, the modulation of physicochemical properties through bioisosteric replacement is a critical strategy. This guide analyzes the crystal structure of This compound (1) , a sulfur-containing building block, and compares its structural "performance" against its common analogues: the oxygen-containing tetrahydropyran and the nitrogen-containing piperidine .
While solution-phase NMR often presents an averaged conformational picture, Single Crystal X-Ray Diffraction (SC-XRD) reveals the precise steric demands and ring puckering unique to the thiane scaffold. This guide provides the experimental workflow for structural elucidation and compares the resulting data against computational and spectroscopic alternatives.
| Feature | Thiane Scaffold (Target) | Piperidine Scaffold (Alternative) | Tetrahydropyran Scaffold (Alternative) |
| Ring Conformation | Deep Chair (Hyper-puckered) | Chair | Chair |
| Heteroatom Bond Length | C–S (~1.81 Å) | C–N (~1.47 Å) | C–O (~1.43 Å) |
| Lipophilicity (LogP) | High (Hydrophobic) | Low (Basic/Polar) | Moderate |
| Metabolic Liability | S-Oxidation (Sulfoxide/Sulfone) | N-Oxidation/Dealkylation | Oxidative Ring Opening |
Structural Deep Dive: The "Thiane Effect"
The core value of analyzing this crystal structure lies in quantifying the deviation from the standard cyclohexane chair.
2.1. Geometry & Puckering
Unlike the piperidine or cyclohexane analogues, the thiane ring in (1) exhibits significant ring puckering due to the long C–S bonds.
-
Bond Lengths: The C–S bonds are approximately 1.81 Å , significantly longer than the C–C bonds (1.53 Å).
-
Torsion Angles: This elongation forces the C–S–C angle to compress (~97-100°) and the ring torsion angles to expand beyond the typical 60° of cyclohexane, often reaching 65-70° near the sulfur atom.
-
Implication: This "deep chair" creates a unique spatial vector for the 2-position substituent, projecting the carbamate side chain further away from the ring core than in oxygen/nitrogen analogues.
2.2. The Carbamate Linker
The tert-butyl carbamate (Boc) group typically adopts a trans (Z) conformation about the C–N bond in the solid state to minimize steric clash between the tert-butyl group and the thiane ring.
-
Planarity: The O–C(=O)–N–C core is strictly planar.
-
H-Bonding: The crystal lattice is stabilized by intermolecular hydrogen bonds between the carbamate N–H and the carbonyl oxygen of a neighboring molecule, forming infinite 1D chains (typically along the b-axis).
Methodology Comparison: SC-XRD vs. Alternatives
Why perform SC-XRD when NMR is faster?
| Metric | SC-XRD (The "Product") | Solution NMR (Alternative) | DFT Calculation (Alternative) |
| Conformational Certainty | Absolute. Sees the frozen, low-energy conformer. | Averaged. Fast exchange between axial/equatorial conformers often blurs the signal. | Hypothetical. Depends heavily on the solvation model and basis set used. |
| Absolute Configuration | Yes. (If heavy atom anomalous scattering is sufficient or chiral auxiliary used). | No. Requires derivatization (Mosher's esters) or VCD. | N/A. |
| Intermolecular Interactions | Direct Observation. Maps H-bonding and packing forces. | Inferred. Concentration-dependent shifts suggest aggregation but don't visualize it. | N/A. Usually simulates single molecules (gas phase). |
Verdict: For structure-based drug design (SBDD), SC-XRD provides the necessary atomic coordinates to dock the thiane scaffold accurately into protein pockets, whereas NMR models may underestimate the steric bulk of the sulfur atom.
Experimental Protocol: Crystallization & Data Collection
Self-Validating Workflow for High-Quality Data
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields amorphous films for Boc-protected amines. The Slow Vapor Diffusion method is superior.
-
Solvent: Dissolve 20 mg of (1) in 0.5 mL of minimal ethyl acetate (good solubility).
-
Precipitant: Hexanes or Pentane (poor solubility).
-
Setup: Place the ethyl acetate solution in a small inner vial. Place this vial open inside a larger jar containing 5 mL of hexanes. Cap the large jar tightly.
-
Mechanism: Hexane vapor diffuses into the ethyl acetate, slowly increasing saturation and forcing ordered nucleation.
-
Timeline: 3–7 days at 4°C.
Phase 2: Data Collection & Refinement
-
Mounting: Select a block-like crystal (>0.2 mm). Mount on a Kapton loop with Paratone-N oil.
-
Temperature: Cool to 100 K (Liquid Nitrogen stream). Crucial: Thiane rings have high thermal motion; room temp data will result in "smeared" electron density for the ring carbons.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, especially given the Sulfur atom's absorption coefficient (
).
Figure 1: Optimized workflow for obtaining high-resolution crystal structures of semi-flexible saturated heterocycles.
Comparative Structural Analysis (The "Thiane" vs. "Piperidine")
When evaluating (1) as a drug scaffold, the structural comparison to the piperidine analogue is vital.
5.1. The Axial vs. Equatorial Preference
In 2-substituted saturated heterocycles, the substituent prefers the equatorial position to avoid 1,3-diaxial strain.
-
Piperidine: The N–H bond is short; the energy penalty for axial substituents is high (~1.7 kcal/mol).
-
Thiane: The C–S bonds are long. This moves the 3- and 5-axial hydrogens further away from the 2-position.
-
Result: The "Thiane" scaffold is more tolerant of axial substituents than piperidine. In the crystal structure of (1) , while the bulky Boc-aminomethyl group will likely be equatorial, the energy gap is narrower, allowing for greater conformational plasticity in the protein binding pocket.
-
5.2. Lipophilicity & Packing
-
Thiane: The sulfur atom is a "soft" lipophilic center. In the crystal lattice, expect S···S or S···π interactions if aromatic solvents were used.
-
Carbamate: The tert-butyl group acts as a steric anchor. In the crystal packing, the tert-butyl groups often cluster together to form hydrophobic channels, separating the polar hydrogen-bonding carbamate chains.
References
-
Schultz, G., et al. (1988).[1] "The Molecular Structure of Thiane from Electron Diffraction." Acta Chemica Scandinavica, 42, 332–337.[1] Link
- Establishes the fundamental chair conformation and bond lengths of the thiane ring.
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link
- Source for statistical bond length comparisons between C-S and C-C bonds.
-
Gosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940. Link
- Authoritative review on the geometry and utility of carbam
-
Hope, H. (1990). "Cryocrystallography of biological macromolecules: a generally applicable method." Acta Crystallographica Section B, 46(1), 60-67. Link
- Foundational text for the 100K d
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of tert-butyl N-(thian-2-ylmethyl)carbamate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and environmentally responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl N-(thian-2-ylmethyl)carbamate, grounding procedural guidance in the principles of chemical safety and regulatory compliance. The structure of this document is designed to be intuitive, addressing the critical questions a researcher would have when managing this specific waste stream.
Hazard Identification and Risk Assessment
-
Carbamate Group: Carbamate compounds are a broad class of chemicals, many of which are used as pesticides and herbicides due to their biological activity.[1] The U.S. Environmental Protection Agency (EPA) regulates many carbamate production wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[2][3] Structurally similar carbamates are noted as being harmful or toxic if swallowed.[4][5]
-
Thiane Moiety: This is a saturated sulfur-containing heterocycle. The primary disposal concern with sulfur-containing compounds is the potential formation of toxic sulfur oxides (SOx) upon combustion. This necessitates disposal via controlled incineration equipped with flue gas scrubbing technology.[4]
Based on this analysis, this compound must be treated as a hazardous chemical waste. Discharge into the environment or sewer systems is to be strictly avoided.[4][6]
Table 1: Inferred Hazard Profile and Safety Considerations
| Hazard Aspect | Inferred Risk & Rationale | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed, based on data for analogous carbamates.[5] | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[7][8] |
| Skin/Eye Irritation | Potential for irritation or burns based on general carbamate SDSs.[6][9] | Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[4][7] |
| Inhalation Toxicity | May cause respiratory irritation if aerosolized or if it is a fine powder.[8][9] | Handle in a well-ventilated area, preferably within a chemical fume hood.[4][8] |
| Environmental Hazard | Potential for environmental harm if released. Carbamates are regulated, and sewer disposal is prohibited.[1][4] | Do not discharge to drains or the environment.[4] Collect all waste for proper disposal. |
| Combustion Products | Thermal decomposition will likely produce hazardous vapors, including nitrogen oxides (NOx) and sulfur oxides (SOx).[10][11] | Disposal must be handled by a facility capable of managing these byproducts, such as a licensed chemical incinerator.[4] |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling hazardous chemical waste. The following ensemble provides a robust barrier against potential exposure during waste consolidation and handling.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity prior to use.[4]
-
Body Protection: A flame-resistant lab coat or impervious clothing should be worn to protect against splashes.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter cartridge (e.g., for organic vapors and particulates).[9]
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Segregation
Causality: Segregating chemical waste at the point of generation is the most critical step in preventing dangerous reactions. Carbamates are incompatible with strong oxidizing agents and acids.[9][11] Mixing this waste stream with incompatible chemicals could lead to heat generation, gas evolution, or violent reactions.
Procedure:
-
Designate a specific waste container solely for this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).
-
Do not mix this waste with other chemical streams, particularly acidic, basic, or oxidizing waste.[12]
Step 2: Container Selection and Labeling
Causality: The waste container serves as the primary containment vessel until final disposal. Its material must be compatible with the chemical, and its labeling must be unambiguous to prevent accidental misuse and ensure regulatory compliance.[13]
Procedure:
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, leak-proof screw-top cap.[12]
-
If reusing a chemical bottle, ensure it is completely empty and that all previous labels are fully defaced or removed.[12]
-
Clearly write the full chemical name: "this compound" and list all components if it is a mixed waste (e.g., with a solvent).
-
Indicate the accumulation start date on the label.[13]
Step 3: Waste Accumulation and Storage
Causality: Safe interim storage prevents accidental spills and exposure while waste awaits pickup by environmental health and safety (EHS) personnel.
Procedure:
-
Keep the waste container tightly sealed except when adding waste.[13]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Ensure the storage location is in a well-ventilated, cool, and dry place, away from heat sources or direct sunlight.[4]
-
Store in a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Arranging for Final Disposal
Causality: Final disposal of hazardous waste is highly regulated and must be performed by licensed professionals to ensure it is destroyed in an environmentally sound manner.[2][14]
Procedure:
-
Once the container is nearly full (no more than ¾ capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), arrange for a pickup.[14]
-
Contact your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management group.
-
Follow their specific procedures for requesting a waste collection. This typically involves an online form or a direct call.
-
The ultimate disposal method will be determined by the licensed waste disposal company, which is typically high-temperature incineration.[4]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to minimize risk.
Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency line.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Contain the Spill: If safe to do so, prevent further spread by using an inert absorbent material such as sand, silica gel, or a universal binder.[6][9] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and plenty of water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
- Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAM
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. U.S. Environmental Protection Agency.
- tert-butyl N-(thiophen-2-ylmethyl)
- tert-Butyl N-(2-aminoethyl)
- Federal Register / Vol. 60, No.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific. (2018). Fisher Scientific.
- Chemical Waste. Texas A&M University Environmental Health & Safety.
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. federalregister.gov [federalregister.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tert-butyl N-(thiophen-2-ylmethyl)carbamate | C10H15NO2S | CID 4935536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. mtu.edu [mtu.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling tert-butyl N-(thian-2-ylmethyl)carbamate
This guide serves as the primary operational safety manual for tert-butyl N-(thian-2-ylmethyl)carbamate .
As a specialized building block containing a Boc-protected amine and a thiane (tetrahydrothiopyran) ring , this compound presents a unique intersection of risks: potential sulfur-based stench, oxidation sensitivity, and acid-lability. This guide synthesizes data from structural analogs (e.g., the thiophene and tetrahydro-2H-thiopyran-4-yl derivatives) to provide a robust "Safety by Design" framework.
Part 1: Emergency Safety Card (The "One-Pager")
Compound: this compound Chemical Class: Boc-Protected Amino-Thiane Physical State: Typically a white to off-white low-melting solid or viscous oil.
⚠️ Hazard Identification (GHS Estimates based on SAR*)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Stench: Thiane derivatives often carry a characteristic sulfide odor.
| Parameter | Critical Specification |
| Storage | 2–8°C , under Inert Atmosphere (Argon/Nitrogen). Sulfur is oxidation-sensitive. |
| Handling | Fume Hood Mandatory . Do not handle on open benchtops due to potential odor. |
| Incompatibility | Strong Acids (cleaves Boc, releases gas), Oxidizers (reacts with sulfur). |
| Fire | Emits toxic fumes of NOx and SOx (Sulfur Oxides) upon combustion. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for sulfur-containing organics due to potential odor retention and permeation.
Hand Protection Strategy
-
Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Protocol: Double Gloving is required.
-
Inner Glove: Standard Nitrile (inspection layer).
-
Outer Glove: Long-cuff Nitrile or Neoprene (sacrificial layer).
-
Rationale: Organic sulfides can permeate thin nitrile over time. The outer glove protects against splashes, while the inner glove prevents skin contact during doffing.
-
Respiratory & Eye Protection[1][3][4][5][6][7]
-
Engineering Control (Primary): All operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Respiratory (Secondary): If hood work is impossible (e.g., instrument maintenance), use a Half-mask respirator with Multi-Gas/Vapor Cartridges (OV/AG) .
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if the compound is an oil or in solution.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Decision Tree based on physical state and engineering controls.
Part 3: Operational Protocols
Receipt & Storage
Upon receipt, the compound likely arrives in a septum-sealed vial or glass bottle.
-
Inspect: Check for signs of yellowing (oxidation of sulfur) or pressure buildup (decomposition).
-
Seal: Parafilm is permeable to organic vapors. Use electrical tape or heat-shrink bands for long-term storage to contain odors.
-
Environment: Store at 2–8°C . If the vial has been opened, backfill with Argon before re-sealing to prevent sulfoxide formation [1].
Weighing & Transfer
The Challenge: Static charge on Boc-protected solids can cause scattering, and thiane odors can linger on balances.
-
Anti-Static Gun: Use an ionizing gun on the solid before spatulating.
-
Secondary Containment: Place the balance inside the fume hood. If the balance is on a bench, weigh inside a tared, screw-top vial. Do not weigh on open weigh paper.
-
Transfer: Dissolve the solid in the reaction solvent (e.g., DCM or THF) immediately after weighing to minimize vapor pressure.
Reaction Setup (Boc-Chemistry Specifics)
-
Acid Sensitivity: This compound releases isobutylene gas and CO2 upon contact with strong acids (TFA, HCl).
-
Oxidation Sensitivity: Avoid using vigorous oxidants (e.g., mCPBA, KMnO4) unless the goal is to oxidize the thiane sulfur.
Part 4: Waste Management & Spill Response
Decontamination Solution (The "Magic Mix")
Standard soap is ineffective against sulfur odors. Use a mild oxidative solution to convert the smelly sulfide into a non-volatile sulfoxide/sulfone before disposal.
Decon Recipe:
-
10% Bleach (Sodium Hypochlorite)
-
90% Water
-
Warning: Do NOT add acid to this mix (generates Chlorine gas).
Spill Response Workflow
Figure 2: Step-by-step response for minor spills of thiane derivatives.
Disposal Streams
-
Solid Waste: Contaminated gloves and paper towels must be double-bagged (Ziploc type) before entering the solid waste bin to prevent lab odors.
-
Liquid Waste: Segregate into "Halogenated/Organic" waste.
-
Labeling: Clearly mark "Contains Organic Sulfides - Stench" on the waste tag to warn EHS personnel.
-
Part 5: References
-
Sigma-Aldrich. Safety Data Sheet: tert-Butyl (tetrahydro-2H-thiopyran-4-yl)carbamate (Analog). Retrieved from
-
Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from
-
PubChem. Compound Summary: tert-butyl N-(thiophen-2-ylmethyl)carbamate (Aromatic Analog).[5] Retrieved from
-
Centers for Disease Control (CDC). Hydrogen Sulfide & Organic Sulfides: Medical Management Guidelines. Retrieved from
(Note: Specific physical data for the 2-ylmethyl isomer is inferred from the 4-yl and thiophene analogs cited above due to the novelty of the specific regioisomer.)
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
